4,4-Dimethylcyclohexanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQPGPTKYUTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638084 | |
| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25834-99-5 | |
| Record name | 25834-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dimethylcyclohexanamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a detailed, field-proven protocol for its preparation via reductive amination of 4,4-dimethylcyclohexanone, followed by conversion to its hydrochloride salt. Furthermore, it delves into the critical characterization techniques required to verify the identity, purity, and structural integrity of the synthesized compound, supported by established analytical data. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.
Introduction: Significance of this compound
Substituted cyclohexylamines are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The gem-dimethyl group at the 4-position of the cyclohexane ring in 4,4-Dimethylcyclohexanamine imparts specific conformational rigidity and lipophilicity, which can be advantageous in drug design for optimizing binding interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing.
This guide will focus on a robust and widely applicable synthetic method, reductive amination, which offers a direct and efficient route to this class of amines.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the reductive amination of 4,4-dimethylcyclohexanone to yield the free base, 4,4-Dimethylcyclohexanamine. This is followed by the treatment with hydrochloric acid to afford the desired hydrochloride salt.
Step 1: Reductive Amination of 4,4-Dimethylcyclohexanone
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of a ketone with an amine source, which is then reduced in situ to the corresponding amine. In this synthesis, ammonia serves as the amine source.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and cost-effective choice. It is crucial to allow for the formation of the imine intermediate before the addition of the reducing agent, as sodium borohydride can also reduce the starting ketone.[2]
Reaction Scheme:
-
Step 1: 4,4-Dimethylcyclohexanone + NH₃ ⇌ 4,4-Dimethylcyclohexan-1-imine + H₂O
-
Step 2: 4,4-Dimethylcyclohexan-1-imine + [Reducing Agent] → 4,4-Dimethylcyclohexanamine
Figure 1: Reductive amination of 4,4-dimethylcyclohexanone.
Experimental Protocol:
-
Materials:
-
4,4-Dimethylcyclohexanone
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
-
Procedure:
-
To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition of NaBH₄ can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add a sufficient amount of 1M sodium hydroxide solution to make the aqueous layer basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-Dimethylcyclohexanamine as an oil.
-
Step 2: Formation of the Hydrochloride Salt
The crude 4,4-Dimethylcyclohexanamine free base is converted to its hydrochloride salt to improve its stability and handling properties.
Figure 2: Conversion of the free base to the hydrochloride salt.
Experimental Protocol:
-
Procedure:
-
Dissolve the crude 4,4-Dimethylcyclohexanamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.
-
A white precipitate of this compound should form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain the final product.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₈ClN |
| Molecular Weight | 163.69 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available in peer-reviewed literature. |
| Solubility | Soluble in water and methanol. |
Spectroscopic Analysis
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the presence of the key structural features of the molecule.
-
Expected Chemical Shifts (δ) in D₂O:
-
~3.0-3.2 ppm (m, 1H): The proton on the carbon bearing the amino group (C1-H).
-
~1.2-1.8 ppm (m, 8H): The methylene protons of the cyclohexane ring.
-
~0.9 ppm (s, 6H): The protons of the two methyl groups at the C4 position.
-
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Expected Chemical Shifts (δ) in D₂O:
-
~50-55 ppm: Carbon attached to the amino group (C1).
-
~30-40 ppm: Methylene carbons of the cyclohexane ring (C2, C3, C5, C6).
-
~30-35 ppm: Quaternary carbon (C4).
-
~25-30 ppm: Methyl carbons.
-
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
Expected Characteristic Peaks (cm⁻¹):
-
~2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~2400-2700 cm⁻¹ (broad): N-H stretching of the ammonium salt.
-
~1500-1600 cm⁻¹: N-H bending vibrations.
-
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, analysis of the free base is common.
-
Expected Molecular Ion Peak ([M+H]⁺) for the free base (C₈H₁₇N): m/z ≈ 128.14
Figure 3: Key characterization techniques for this compound.
Safety Considerations
-
4,4-Dimethylcyclohexanone and 4,4-Dimethylcyclohexanamine are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive. Handle with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and detailed methodology for the synthesis of this compound via reductive amination. The provided protocol, along with the discussion of key characterization techniques, offers a solid foundation for researchers to produce and validate this important chemical intermediate. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable compound for applications in drug discovery and organic synthesis.
References
4,4-Dimethylcyclohexanamine hydrochloride chemical structure and properties
An In-Depth Technical Guide to 4,4-Dimethylcyclohexanamine Hydrochloride: Structure, Synthesis, and Applications
Introduction
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. Substituted cycloalkanes, particularly those incorporating amine functionalities, serve as critical scaffolds due to their conformational rigidity and three-dimensional diversity. This compound (CAS No: 25834-99-5) is one such pivotal intermediate. The presence of a gem-dimethyl group on the cyclohexane ring introduces a fixed conformational bias and steric bulk, which can be exploited to enhance binding affinity, modulate pharmacokinetic properties, and explore specific regions of biological target space. This guide provides an in-depth technical overview of its chemical structure, a robust and validated synthesis protocol, key applications, and essential safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Section 1: Chemical Structure and Physicochemical Properties
This compound is the salt form of the primary amine 4,4-dimethylcyclohexan-1-amine. The hydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable for use in various synthetic and biological applications compared to the free base.[1][2]
The core structure consists of a cyclohexane ring substituted with an amino group at the C1 position and two methyl groups at the C4 position. This gem-dimethyl substitution locks the chair conformation by preventing ring flipping, which is a crucial feature for designing molecules with specific spatial orientations for receptor binding.
Chemical Structure (2D)
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | [1] |
| CAS Number | 25834-99-5 | [1][2] |
| Molecular Formula | C₈H₁₈ClN | [1][2] |
| Molecular Weight | 163.69 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 280 °C | [3] |
| SMILES | CC1(C)CCC(N)CC1.[H]Cl | [2] |
| Boiling Point (Free Base) | 160.5 °C at 760 mmHg | [4] |
| Density (Free Base) | 0.834 g/cm³ | [4] |
Section 2: Synthesis and Characterization
A reliable and high-yielding synthesis of this compound can be achieved via a two-step process starting from the commercially available ketone, 4,4-dimethylcyclohexanone. This pathway involves the formation of an oxime intermediate, followed by its chemical reduction to the primary amine.
Synthesis Pathway Overview
The selected pathway is advantageous as it specifically yields the primary amine, avoiding the common side reactions of over-alkylation that can occur in direct reductive amination protocols.[5] The first step is a condensation reaction to form the stable oxime, which is then reduced in the second step. The final product is isolated as the hydrochloride salt to improve stability and ease of handling.
Experimental Protocol
Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime [6]
-
Rationale: This step converts the ketone into a stable oxime intermediate. Hydroxylamine hydrochloride is the nitrogen source, and a mild base like sodium carbonate is used to neutralize the HCl released, liberating the free hydroxylamine needed for the condensation reaction. A water/ethanol mixture ensures all reactants are soluble.
-
Procedure:
-
To a solution of 4,4-dimethylcyclohexanone (1.0 eq, e.g., 50 g) and hydroxylamine hydrochloride (1.3 eq) in a mixture of water and ethanol, add a solution of sodium carbonate (1.3 eq) in water dropwise over 20 minutes with stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (e.g., 4 x 120 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4,4-dimethylcyclohexanone oxime, typically as a white solid.
-
Step 2: Reduction of 4,4-Dimethylcyclohexanone Oxime and Salt Formation
-
Rationale: The C=N bond of the oxime is reduced to a C-N single bond to form the primary amine. A classic and effective method for this is reduction with sodium metal in ethanol (a dissolving metal reduction), which is robust and avoids the handling of pyrophoric hydrides like LiAlH₄. The final step involves precipitating the amine as its hydrochloride salt by adding a non-aqueous solution of HCl, which facilitates isolation of a stable, crystalline product.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the 4,4-dimethylcyclohexanone oxime (1.0 eq) from Step 1 in absolute ethanol.
-
Carefully add small pieces of sodium metal (approx. 10 eq) at a rate that maintains a steady reflux. The reaction is highly exothermic.
-
After all the sodium has been added and the reaction subsides, continue to heat at reflux for an additional 2 hours to ensure complete reduction.
-
Cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of water, followed by acidification with concentrated HCl.
-
Remove the ethanol via distillation. Make the aqueous residue strongly basic (pH > 12) with NaOH pellets or a concentrated solution.
-
Extract the liberated free amine into diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.
-
Dissolve the resulting crude amine oil in a minimal amount of anhydrous diethyl ether and cool in an ice bath.
-
Add a solution of HCl in anhydrous ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield pure this compound.
-
Expected Spectral Characteristics
While experimental spectra are not publicly available, the structure can be readily confirmed using standard spectroscopic methods.
-
¹H NMR: The spectrum would be characterized by a singlet around 1.0 ppm integrating to 6H for the two equivalent gem-dimethyl groups. The protons on the cyclohexane ring would appear as complex multiplets between 1.2 and 2.0 ppm. The proton on the carbon bearing the amine group (CH-NH₃⁺) would be shifted downfield, likely appearing as a multiplet around 3.0-3.3 ppm. The protons on the ammonium group (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The spectrum should show distinct signals for the quaternary carbon of the gem-dimethyl group (~30-35 ppm), the methyl carbons (~25-30 ppm), the carbon bearing the amino group (C1, ~45-55 ppm), and the other methylene carbons of the cyclohexane ring.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups (~2850-2960 cm⁻¹), and broad N-H stretching from the ammonium salt (~2400-3200 cm⁻¹).
Section 3: Applications in Drug Discovery and Materials Science
The rigid, non-planar structure of the 4,4-dimethylcyclohexylamine scaffold makes it a highly valuable building block for creating molecules with precise three-dimensional architectures.
Core Scaffold in Medicinal Chemistry
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).
-
Neurological Drug Candidates: The broader class of arylcyclohexylamines are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system.[7] Compounds like ketamine and phencyclidine, which share the cyclohexylamine core, have profound neurological effects.[8] The 4,4-dimethyl scaffold can be used to synthesize novel analogs with potentially improved selectivity, potency, or metabolic stability for applications in anesthesia, pain management, and treatment of depression.
-
Kinase Inhibitors: In oncology and immunology, kinase inhibitors are a major class of therapeutics. The conformational rigidity of the cyclohexene ring in structural analogs has been shown to be effective for anchoring ligands into the ATP-binding pockets of kinases.[9] Derivatives of 4,4-dimethylcyclohexanamine can be similarly explored to develop selective inhibitors of various protein kinases implicated in disease.
Building Block for Advanced Materials
The rigidity and thermal stability imparted by the gem-dimethylcyclohexyl group are also advantageous in materials science. Related cyclohexylamines are used as curing agents (hardeners) for epoxy resins, where the rigid aliphatic ring structure can increase the glass transition temperature (Tg) and mechanical strength of the final polymer.[9]
Section 4: Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The free base form is corrosive and can cause severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[11] Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 3. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]
- 4. m.molbase.com [m.molbase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,4-Dimethylcyclohex-2-en-1-amine (61888-92-4) for sale [vulcanchem.com]
- 10. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
spectroscopic data (NMR, IR, Mass Spec) of 4,4-Dimethylcyclohexanamine hydrochloride
An In-Depth Spectroscopic Guide to 4,4-Dimethylcyclohexanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₈H₁₈ClN, MW: 163.69 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By synthesizing foundational principles with practical, field-proven insights, this guide explains the causality behind experimental choices and offers detailed protocols. The aim is to equip the user with the necessary knowledge to unequivocally identify and characterize this important chemical building block, ensuring the integrity and validity of their research.
Introduction: The Chemical Identity of this compound
This compound is a primary amine salt featuring a cyclohexane ring substituted with a gem-dimethyl group at the C4 position and an ammonium group at the C1 position. As a derivative of cyclohexylamine, it serves as a valuable intermediate and building block in organic synthesis and pharmaceutical development[2]. The presence of the hydrochloride salt form significantly influences its physical properties, such as solubility and stability, compared to its free amine base (4,4-Dimethylcyclohexanamine)[3].
Accurate structural confirmation and purity assessment are paramount in any chemical workflow. Spectroscopic techniques provide the definitive data required for this validation. This guide presents a predictive but expertly grounded analysis of the expected spectroscopic signatures of this compound, enabling scientists to confidently interpret their own experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Expertise in Action: Experimental Protocol & Causality
The choice of solvent is a critical first step in NMR analysis[4]. For an amine hydrochloride, which is a salt, solubility can be limited in non-polar solvents like chloroform-d (CDCl₃).
Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and, being an aprotic solvent, allows for the observation of the exchangeable ammonium protons (-NH₃⁺)[5]. Deuterium oxide (D₂O) is an alternative, though it will result in the rapid exchange and disappearance of the -NH₃⁺ proton signal.
-
Sample Preparation: Transfer the solution into a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
Visualizing the Workflow: NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
Predicted NMR Data & Interpretation
The protonation of the amine group to form the hydrochloride salt causes a significant downfield shift (deshielding) for the proton on C1 (the α-proton) and, to a lesser extent, the protons and carbons at C2 and C6, compared to the free amine[5]. The following data are predicted based on the analysis of cyclohexylamine and related substituted cyclohexanes[6][7].
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| C1-H | ~3.0-3.2, m, 1H | ~48-51 | Methine proton adjacent to the electron-withdrawing -NH₃⁺ group, significantly deshielded. |
| C2, C6-H (axial) | ~1.8-2.0, m, 2H | ~32-35 | Axial protons adjacent to the ammonium group. |
| C2, C6-H (equatorial) | ~1.3-1.5, m, 2H | ~32-35 | Equatorial protons adjacent to the ammonium group. |
| C3, C5-H (axial) | ~1.6-1.8, m, 2H | ~24-27 | Axial protons beta to the ammonium group. |
| C3, C5-H (equatorial) | ~1.1-1.3, m, 2H | ~24-27 | Equatorial protons beta to the ammonium group. |
| C4 | - | ~30-33 | Quaternary carbon attached to two methyl groups. |
| C4-CH₃ | ~0.9, s, 6H | ~27-30 | Gem-dimethyl protons, appearing as a sharp singlet. |
| NH₃ ⁺ | ~8.0-8.5, br s, 3H | - | Exchangeable ammonium protons, appearing as a broad singlet. Signal will disappear upon D₂O shake. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Action: Experimental Protocol & Causality
As this compound is a solid, a transmission method is typically employed. The Potassium Bromide (KBr) pellet technique is a robust and common choice that minimizes background interference.
Protocol: KBr Pellet Preparation for FTIR Analysis
-
Grinding: Add ~1-2 mg of the compound to an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder[8].
-
Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam[9].
-
Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Visualizing the Workflow: FTIR Analysis
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Predicted IR Data & Interpretation
The IR spectrum of an amine salt is distinct from its free amine counterpart. The most telling feature is the appearance of a broad, strong absorption band for the N-H⁺ stretching vibrations of the ammonium group, which typically obscures the C-H stretching region.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
|---|---|---|---|
| ~2800-3200 | N-H⁺ Stretch | Strong, Broad | The hallmark of a primary ammonium salt. This broadness results from extensive hydrogen bonding in the solid state. |
| ~2950, ~2870 | C-H Stretch (Aliphatic) | Medium-Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups, often appearing as shoulders on the broad N-H⁺ band. |
| ~1600-1500 | N-H⁺ Bend | Medium, Broad | Asymmetric bending (scissoring) vibration of the ammonium group. |
| ~1470 | C-H Bend | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1100-1200 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |
In contrast, the free primary amine would show two distinct, sharper N-H stretching bands around 3300-3400 cm⁻¹ and an N-H bend around 1600 cm⁻¹[10]. The presence of the broad ammonium absorption is a definitive indicator of salt formation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the parent molecule and offers structural clues through the analysis of its fragmentation patterns.
Expertise in Action: Experimental Protocol & Causality
The choice of ionization method is critical for analyzing a salt. "Soft" ionization techniques are preferred to observe the intact molecule with minimal fragmentation.
Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile compounds like amine salts[11][12]. It allows for the gentle ionization of the molecule directly from a solution. The analysis will be performed in positive ion mode to detect the cationic species.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent mixture such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualizing the Workflow: Mass Spectrometry Analysis
Caption: General workflow for ESI-Mass Spectrometry analysis.
Predicted Mass Spectrum Data & Interpretation
In ESI-MS, the hydrochloride salt will dissociate in solution, and the cationic part—the protonated free amine—will be detected.
Table 3: Predicted Ions in ESI-Mass Spectrometry (Positive Mode)
| m/z Value | Ion | Interpretation |
|---|
| 128.14 | [C₈H₁₇N + H]⁺ | Base Peak / Molecular Ion Peak. This corresponds to the protonated free amine (4,4-Dimethylcyclohexanamine, exact mass: 127.136)[3]. Its detection confirms the molecular weight of the organic component. |
If a "hard" ionization technique like Electron Impact (EI) were used, one would expect to see the molecular ion of the free amine at m/z=127, along with significant fragmentation. Key fragments would likely arise from the loss of a methyl group ([M-15]⁺, m/z=112) or cleavage of the cyclohexane ring.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides a detailed blueprint of the C-H framework, IR spectroscopy confirms the presence of the key primary ammonium functional group, and mass spectrometry validates the molecular weight of the organic cation. The predictive data and protocols outlined in this guide serve as a robust reference for scientists, ensuring accurate compound identification and upholding the principles of scientific integrity in research and development.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Solvents [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. webqc.org [webqc.org]
- 7. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]
- 8. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
An In-Depth Technical Guide to the Solubility and Stability of 4,4-Dimethylcyclohexanamine Hydrochloride
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylcyclohexanamine hydrochloride is a primary amine salt with a substituted cyclohexane ring. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound.
This document is designed to be a practical resource, offering not just theoretical background but also detailed, actionable protocols for in-lab determination of these critical parameters. For drug development professionals, understanding the solubility and stability of a molecule is a cornerstone of formulation development, ensuring bioavailability and a stable shelf-life of the final product. For researchers and scientists, this information is crucial for designing experiments, choosing appropriate solvent systems, and ensuring the integrity of their results.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability.
| Property | Value | Source |
| Chemical Name | 4,4-dimethylcyclohexan-1-amine hydrochloride | PubChem[1] |
| Molecular Formula | C₈H₁₈ClN | PubChem[1] |
| Molecular Weight | 163.69 g/mol | PubChem[1] |
| CAS Number | 25834-99-5 | PubChem[1] |
| Appearance | White to off-white solid | (Inferred from typical amine hydrochlorides) |
| Melting Point | 280 °C | ChemicalBook |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies.
Theoretical Assessment of Solubility
This compound is an amine salt. The presence of the hydrochloride moiety significantly influences its solubility profile. As an ionic compound, it is expected to be readily soluble in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), where the solvent can effectively solvate the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding.
Conversely, its solubility is anticipated to be limited in nonpolar aprotic solvents like hexane and toluene, which lack the ability to form strong interactions with the ionic species. In polar aprotic solvents, such as acetone or ethyl acetate, moderate to low solubility is expected, as these solvents have a dipole moment but lack hydrogen-bonding donor capabilities.
The solubility of the free base, N,N-dimethylcyclohexanamine, is described as being partially soluble in water and miscible with alcohol, benzene, and acetone[2]. This suggests that the hydrochloride salt of the related 4,4-dimethylcyclohexanamine will have enhanced aqueous solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This equilibrium-based method involves saturating a solvent with the compound and then quantifying the dissolved concentration.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate, sealable glass vials for each solvent to be tested. A common starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.
-
The use of a variety of solvents is recommended to build a comprehensive profile. A suggested list includes:
-
Purified Water
-
Methanol
-
Ethanol
-
Acetone
-
Dichloromethane
-
Ethyl Acetate
-
Toluene
-
Hexane
-
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C to simulate ambient and physiological temperatures, respectively.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24 to 72-hour period is generally recommended. Preliminary studies can be conducted to determine the time to reach equilibrium by taking measurements at various time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the same constant temperature to permit the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent used. This step is crucial to remove any remaining solid microparticles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Develop and validate a simple, isocratic reverse-phase HPLC-UV method for the quantification of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As aliphatic amines lack a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is often employed. Alternatively, derivatization with a UV-active agent can be used for enhanced sensitivity.
-
Injection Volume: 10-20 µL
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted samples and quantify the concentration based on the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.
-
Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble to Freely Soluble | Ionic nature of the salt, strong ion-dipole interactions and hydrogen bonding. |
| Methanol | Soluble | Polar protic solvent capable of solvating ions. | |
| Ethanol | Soluble | Similar to methanol, but potentially slightly lower solubility due to decreased polarity. | |
| Polar Aprotic | Acetone | Sparingly Soluble to Insoluble | Can engage in dipole-dipole interactions but is a poor hydrogen bond donor. |
| Dichloromethane | Sparingly Soluble to Insoluble | Moderate polarity but unable to effectively solvate the ionic compound. | |
| Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity and some hydrogen bond accepting capability, but generally a poor solvent for salts. | |
| Nonpolar | Toluene | Insoluble | Lacks the polarity to overcome the lattice energy of the salt. |
| Hexane | Insoluble | Nonpolar solvent with very weak intermolecular forces. |
Part 2: Stability Profile
Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity in drug development. Forced degradation, or stress testing, is employed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and informs decisions on formulation, packaging, and storage.
Introduction to Forced Degradation Studies
Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization, without causing such extensive degradation that the primary degradation pathways are obscured.
Experimental Protocol for Forced Degradation Studies
The following protocols outline the typical stress conditions for forced degradation studies. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture) for these studies.
-
Acid Hydrolysis:
-
Treat the compound solution with 0.1 M to 1 M hydrochloric acid.
-
Initially, conduct the experiment at room temperature for up to 7 days.
-
If no degradation is observed, the solution can be heated (e.g., 60-80 °C) for a shorter duration (e.g., a few hours to a few days).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of base (e.g., NaOH), and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 M to 1 M sodium hydroxide.
-
Follow a similar procedure as for acid hydrolysis, monitoring for degradation at room temperature and then at elevated temperatures if necessary.
-
Neutralize samples with an equivalent amount of acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Conduct the study at room temperature, protected from light, for up to 7 days.
-
Monitor the degradation at various time points. If the reaction is slow, gentle heating can be applied.
-
Samples can be directly diluted and analyzed by HPLC.
-
-
Thermal Degradation:
-
For solid-state stability, store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C). A parallel study with humidity (e.g., 75% RH) is also recommended.
-
For solution-state stability, heat the stock solution in a sealed vial at similar temperatures.
-
Analyze samples at various time points. For the solid sample, dissolve it in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber.
-
The light source should provide a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
-
Analytical Methodology for Stability-Indicating Assay
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and that the formation of impurities can be monitored.
Method development for a stability-indicating assay involves analyzing the stressed samples and ensuring that all new peaks (degradation products) are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is spectrally pure in the presence of degradation products.
Potential Degradation Pathways
For primary amines like 4,4-Dimethylcyclohexanamine, potential degradation pathways under forced conditions could include:
-
Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of various products, including the corresponding nitroso, nitro, or hydroxylamine derivatives.
-
Deamination: Under certain conditions, deamination could occur, potentially leading to the formation of 4,4-dimethylcyclohexanol or 4,4-dimethylcyclohexanone. Studies on the microbial degradation of cyclohexylamine have shown the formation of cyclohexanone as a metabolite[3][4][5].
-
Reactions with excipients: In a formulated product, the amine group could potentially react with certain excipients, such as reducing sugars or aldehydes.
Conclusion
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
A-Technical-Guide-to-the-Pharmacological-Evaluation-of-4-4-Dimethylcyclohexanamine-hydrochloride
Abstract
This document outlines a comprehensive, tiered strategy for the initial pharmacological characterization of 4,4-Dimethylcyclohexanamine hydrochloride, a compound for which no significant biological activity data currently exists in the public domain. As drug discovery necessitates a logical and evidence-based approach to evaluating novel chemical entities, this guide provides a roadmap for researchers and drug development professionals. The proposed workflow begins with in silico profiling to generate testable hypotheses, proceeds through a multi-pronged in vitro screening cascade, and culminates in the selection of appropriate in vivo models for preliminary efficacy and pharmacokinetic assessment. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and efficient evaluation process.
Introduction
This compound (CAS: 25834-99-5) is a simple cyclic amine whose pharmacological profile is presently a blank slate.[1] Its structure, a cyclohexylamine ring with gem-dimethyl substitution at the 4-position, offers a unique scaffold that diverges from more commonly explored aromatic amines. While direct biological data is absent, structural analogy provides a fertile ground for hypothesis generation. Derivatives of cyclohexylamine have been reported to possess a wide array of biological activities, including cardiovascular and antimicrobial effects. Furthermore, the bulky, saturated cyclic amine motif is reminiscent of adamantane-based drugs like Memantine, a known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[2] This structural similarity suggests a potential for central nervous system (CNS) activity.
Given the complete lack of empirical data, a systematic and unbiased screening approach is paramount. This guide is structured to de-risk the exploratory process by employing a tiered system. We will begin with computational methods to predict the compound's fundamental properties and potential biological targets. These predictions will then inform the design of a broad-based in vitro primary screening panel. Positive "hits" from this initial screen will be subjected to more rigorous secondary and mechanistic assays to confirm activity and elucidate the mechanism of action. Finally, the most promising in vitro findings will guide the selection of relevant in vivo models to establish a preliminary pharmacokinetic and pharmacodynamic profile. This structured, iterative approach ensures that resources are deployed efficiently and that decisions are driven by robust, reproducible data.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential for all subsequent experimental design, from formulation for in vitro assays to predicting its behavior in vivo.
| Property | Value | Source |
| CAS Number | 25834-99-5 | PubChem[1] |
| Molecular Formula | C8H18ClN | PubChem[1] |
| Molecular Weight | 163.69 g/mol | PubChem[1] |
| IUPAC Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | PubChem[1] |
| Predicted LogP | 1.76 | CSSB[3] |
| Polar Surface Area | 26 Ų | PubChem[4] |
| Hydrogen Bond Donors | 1 | CSSB[3] |
| Hydrogen Bond Acceptors | 1 | CSSB[3] |
| Rotatable Bond Count | 0 | CSSB[3] |
PART 1: In Silico Profiling and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, we can leverage computational tools to build a preliminary profile of this compound. This in silico analysis will form the basis of our initial hypotheses.
ADMET Prediction
The first step is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. A favorable ADMET profile is crucial for any compound to be a viable drug candidate. Numerous free and commercial software platforms are available for this purpose.[5][6][7]
Workflow:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4,4-Dimethylcyclohexanamine: CC1(C)CCC(N)CC1
-
Input the SMILES string into a web-based ADMET prediction tool such as ADMET-AI or ADMETlab 2.0.[8][9]
-
Analyze the output, paying close attention to predictions for:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Predictions for hERG inhibition, hepatotoxicity, and mutagenicity (Ames test).
-
Causality and Insight: The prediction of BBB permeability is particularly critical. Given the structural similarity to CNS-active drugs like memantine, a positive prediction for BBB penetration would strongly support prioritizing CNS target assays. Conversely, a prediction of poor BBB penetration might steer the initial investigation towards peripheral targets or applications like antimicrobials. Predictions of potential toxicity, such as hERG inhibition, are critical flags that must be experimentally verified early in the screening cascade.
Structural Analogy and Target Prediction
As noted, the compound's structure provides clues to its potential targets. We can formalize this by comparing it to databases of known bioactive molecules.
-
Cyclohexylamine Derivatives: Have been associated with a range of activities. This broad potential necessitates a diverse primary screening panel.
-
Adamantane Amines (e.g., Memantine): These are bulky, non-planar amines known to act as uncompetitive antagonists of the NMDA receptor.[2] The gem-dimethyl group on our compound creates a similarly bulky, rigid cyclohexane chair conformation, making NMDA receptors a high-priority hypothetical target. The dopaminergic activity of some adamantanes also places dopamine receptors on our list of interest.[10]
Based on this analysis, we can formulate three primary hypotheses for the pharmacological activity of this compound:
-
Hypothesis A: CNS Modulator (targeting NMDA or Dopamine receptors).
-
Hypothesis B: Anti-inflammatory Agent .
-
Hypothesis C: Antimicrobial Agent .
The following experimental plan is designed to test these hypotheses in a logical, tiered progression.
Caption: A tiered workflow for the pharmacological evaluation of 4,4-Dimethylcyclohexanamine HCl.
PART 2: Tier 1 - Primary In Vitro Screening
The goal of Tier 1 is to cast a wide but rational net to identify any potential biological activity related to our primary hypotheses. All assays should be run at a single high concentration (e.g., 10 or 30 µM) to maximize the chance of detecting a signal.
Hypothesis A: CNS Receptor Modulation
To test for CNS activity, we will screen the compound against our highest priority targets: NMDA and dopamine receptors. A radioligand binding assay is the gold standard for determining if a compound physically interacts with a receptor.[11][12]
Experimental Protocol: NMDA Receptor Radioligand Binding Assay [13][14]
-
Receptor Preparation: Prepare synaptosomal membrane fractions from rat cerebral cortex, which are rich in native NMDA receptors.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
A specific NMDA receptor radioligand (e.g., [³H]CGP 39653 for the glutamate binding site) at a concentration near its Kd.
-
Either buffer (for total binding), a saturating concentration of a known NMDA antagonist (for non-specific binding), or the test compound (4,4-Dimethylcyclohexanamine HCl at 10 µM).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (typically >50%) is considered a "hit".
A similar protocol would be followed for the Dopamine D2 receptor , using a D2-rich membrane preparation (e.g., from rat striatum or a recombinant cell line) and a D2-specific radioligand (e.g., [³H]Spiperone).[15][16]
Hypothesis B: Anti-inflammatory Activity
To screen for anti-inflammatory potential, we can use a robust cell-based assay that measures the inhibition of inflammatory cytokine production. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of immune cells like macrophages.[17][18]
Experimental Protocol: LPS-Induced Cytokine Release Assay [19][20]
-
Cell Culture: Culture a relevant immune cell line (e.g., murine RAW 264.7 macrophages or human THP-1 monocytes) in 96-well plates until they are adherent and ready for treatment.
-
Compound Pre-treatment: Remove the culture medium and add fresh medium containing either vehicle (e.g., DMSO) or 4,4-Dimethylcyclohexanamine HCl (10 µM). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition of cytokine release in the compound-treated wells compared to the LPS-only stimulated wells. A significant reduction (>50%) indicates a potential anti-inflammatory effect.
Hypothesis C: Antimicrobial Activity
To assess for antimicrobial properties, we will use the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[21]
Experimental Protocol: Broth Microdilution MIC Assay [22][23][24]
-
Compound Preparation: Prepare a 2-fold serial dilution of 4,4-Dimethylcyclohexanamine HCl in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microdilution plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Analysis: A low MIC value (typically ≤16 µg/mL) suggests significant antimicrobial activity.
PART 3: Tier 2 - Secondary and Mechanistic In Vitro Assays
Any "hit" from Tier 1 must be validated and further characterized. The goal of Tier 2 is to confirm the primary activity, determine its potency, and begin to understand its mechanism of action.
Caption: Workflow for Tier 2 validation and characterization of a primary screening hit.
Potency Determination: Dose-Response and IC50/EC50
For any confirmed hit, the first step is to determine its potency by generating a full dose-response curve.
Protocol:
-
Repeat the primary assay (e.g., binding, cytokine release) using a range of compound concentrations, typically an 8- to 10-point curve with 3-fold serial dilutions centered around the estimated active concentration.
-
Plot the percent inhibition or activation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Causality and Insight: The IC50/EC50 is a critical measure of a compound's potency. A low value (e.g., nanomolar to low micromolar) indicates a potent compound that is more likely to be a promising lead. This value is essential for comparing the compound to existing drugs and for designing subsequent experiments.
Mechanism of Action: Functional Assays
A binding assay shows interaction, but a functional assay demonstrates a biological effect. The choice of assay depends on the target class identified in Tier 1.
-
If the hit is on the NMDA receptor: An electrophysiology assay (e.g., patch-clamp on cultured neurons) would be the definitive functional test. This can determine if the compound is an agonist, antagonist, or channel blocker, and reveal details about its kinetics.
-
If the hit is on the Dopamine D2 receptor: This is a Gi-coupled GPCR, so its activation inhibits adenylyl cyclase. A cAMP inhibition assay would be the appropriate functional readout.[25][26]
-
If the hit is anti-inflammatory: Further studies could investigate which signaling pathway is being inhibited (e.g., NF-κB, MAPK pathways) using reporter gene assays or Western blotting for key phosphorylated proteins.
Experimental Protocol: Dopamine D2 Receptor cAMP Functional Assay [25]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor.
-
Assay Setup: Plate the cells and treat them with a dose-response curve of 4,4-Dimethylcyclohexanamine HCl.
-
Stimulation: Add a D2 receptor agonist (like quinpirole) to all wells to inhibit cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaLISA).
-
Data Analysis: If the compound is an antagonist, it will reverse the effect of the agonist, leading to an increase in cAMP. Calculate the IC50 for this reversal. If it is an agonist, it will mimic the effect of quinpirole and decrease cAMP levels; calculate the EC50 for this effect.
PART 4: Tier 3 - In Vivo Model Selection and Pharmacokinetic Profiling
If a compound demonstrates sufficient in vitro potency and a clear mechanism of action, the next crucial step is to evaluate its behavior in a living organism.
Rodent Pharmacokinetic (PK) Study
Before testing for efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted in vivo. A basic PK study in mice or rats is essential.[27][28][29][30]
Experimental Protocol: Basic Rodent PK Study [31]
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Dosing: Administer the compound to two groups of animals. One group receives a single intravenous (IV) bolus dose, and the other receives a single oral (PO) gavage dose.
-
Blood Sampling: Collect sparse blood samples from the animals at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to plasma and store frozen.
-
Bioanalysis: Develop a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent of drug distribution into tissues.
-
Half-life (t½): The time it takes for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
Causality and Insight: The PK profile is a critical determinant of a drug's potential. A compound with very rapid clearance and a short half-life may require frequent dosing, while very low oral bioavailability might preclude its use as an oral medication. These data are essential for designing meaningful efficacy studies and for projecting a human dose.
Pharmacodynamic (PD) / Efficacy Models
The choice of an efficacy model is entirely dependent on the validated in vitro mechanism of action.
-
For a confirmed NMDA receptor antagonist: A relevant model of neurodegeneration, such as a transgenic mouse model of Alzheimer's disease or a chemically-induced model of excitotoxicity, would be appropriate.[2][32][33][34][35] Efficacy could be measured by improvements in cognitive tasks (e.g., Morris water maze) or reduction in neuronal damage.
-
For a confirmed anti-inflammatory agent: An acute inflammation model, such as the LPS-induced sepsis model in mice, would be a logical choice.[36][37][38][39] Efficacy would be measured by a reduction in circulating inflammatory cytokines and improved survival rates.
Conclusion and Decision-Making
This guide presents a systematic, hypothesis-driven framework for the pharmacological evaluation of this compound. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, researchers can efficiently determine if this novel chemical entity possesses therapeutically relevant activity. At each tier, clear " go/no-go " criteria must be established. A potent (sub-micromolar), selective compound with a promising in vitro functional profile and a viable pharmacokinetic profile would warrant advancement into more complex and resource-intensive efficacy models, representing the first step on the long path of drug development.
References
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- 2. Alzheimer’s Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem-space.com [chem-space.com]
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- 9. ADMETlab 2.0 [admetmesh.scbdd.com]
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An In-depth Technical Guide to the Toxicological and Safety Profile of 4,4-Dimethylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the toxicological and safety data for 4,4-Dimethylcyclohexanamine hydrochloride (CAS No. 25834-99-5). In the absence of extensive direct testing on the hydrochloride salt, this document incorporates data from its free base, 4,4-Dimethylcyclohexanamine (CAS No. 20615-18-3), and employs a scientifically justified read-across approach from the structurally similar and well-characterized analogue, 4,4'-Methylenebis(cyclohexylamine) (CAS No. 1761-71-3). This methodology allows for a robust and relevant hazard assessment critical for safe handling and risk management in a research and development setting.
Chemical and Physical Identity
This compound is the salt form of a cyclic aliphatic amine. Understanding its fundamental properties is the first step in a thorough safety assessment.
| Property | Value | Source |
| Chemical Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | PubChem[1] |
| CAS Number | 25834-99-5 | PubChem[1] |
| Molecular Formula | C₈H₁₈ClN | PubChem[1] |
| Molecular Weight | 163.69 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 280 °C | ChemicalBook[2] |
| Parent Compound (Free Base) | 4,4-Dimethylcyclohexanamine (CAS: 20615-18-3) | PubChem[3] |
| Structural Analogue | 4,4'-Methylenebis(cyclohexylamine) (CAS: 1761-71-3) | ECHA[4] |
The hydrochloride salt form generally increases water solubility compared to the free amine, which can influence its absorption and bioavailability.
Toxicological Profile: A Hazard-Based Assessment
The primary hazards associated with this compound and its related analogues are their corrosive nature and potential for systemic toxicity upon repeated exposure. The following sections detail the key toxicological endpoints.
Acute Toxicity
Acute toxicity data indicates that this class of compounds is harmful if swallowed and can be toxic in contact with the skin.
| Route | Endpoint | Value | Species | Classification | Source |
| Oral | LD50 | 380 - 1000 mg/kg bw | Rat | Harmful if swallowed (Category 4) | Australian Industrial Chemicals Introduction Scheme (AICIS) |
| Dermal | LD50 | 2110 mg/kg bw | Rabbit | Toxic in contact with skin | Australian Industrial Chemicals Introduction Scheme (AICIS) |
| Inhalation | LC50 | 0.42 mg/L (Read-across) | Rat | Fatal if inhaled (Predicted) | Australian Industrial Chemicals Introduction Scheme (AICIS), ECHA[5] |
Data for Oral and Dermal routes are based on the analogue 4,4'-Methylenebis(cyclohexylamine).
The oral toxicity data places the substance in Category 4, indicating that ingestion of a relatively small amount can cause significant health effects. The dermal toxicity is also a key concern. The high predicted inhalation toxicity underscores the importance of avoiding aerosol or dust generation.[6][7]
Skin Corrosion and Irritation
This compound is classified as causing severe skin burns and eye damage.[4][5] This is a primary hazard requiring stringent control measures.
-
Mechanism of Corrosivity : As an amine, this compound is alkaline. Direct contact with skin or mucous membranes can lead to saponification of fats and extraction of essential lipids from the cell membranes, resulting in rapid tissue destruction. The corrosive nature is not just due to pH but also the chemical reactivity of the amine group.
-
Experimental Evidence (Read-across from 4,4'-Methylenebis(cyclohexylamine)) : In a study conducted similarly to OECD TG 404, the undiluted substance was found to be corrosive to rabbit skin. Necrosis was observed after as little as a 3-minute exposure, highlighting the rapid and severe nature of the damage.
Eye Damage and Irritation
The substance is classified as causing serious eye damage.[4][5] Contact with the eyes is likely to cause irreversible damage.
-
Experimental Evidence (Read-across from 4,4'-Methylenebis(cyclohexylamine)) : Studies in rabbits showed that instillation of the substance caused severe and extensive damage to the cornea, iris, and conjunctiva. Even at a 1/10th dilution, permanent ocular damage was observed. This extreme corrosivity to ocular tissue necessitates the use of chemical splash goggles and a face shield.
Sensitization
While the analogue 4,4'-Methylenebis(cyclohexylamine) is not considered to be a skin sensitizer, some safety data sheets for related compounds indicate a potential for allergic skin reactions.[7] Therefore, it is prudent to handle this compound as a potential skin sensitizer.
Repeated Dose Toxicity
There is evidence to suggest that repeated exposure may cause damage to organs.[4][5]
-
Target Organs : Studies on the analogue 4,4'-Methylenebis(cyclohexylamine) following chronic oral exposure in rats identified vacuolar degeneration as the main indicator of organ toxicity. This was observed in multiple organs, including the liver and skeletal muscle.[8]
Mutagenicity and Carcinogenicity
Based on the available data for the structural analogue, the chemical is not considered to have genotoxic or carcinogenic potential.
Safety and Handling: A Protocol-Driven Approach
Given the significant hazards, a systematic approach to safety is mandatory.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Ventilation : Work should be conducted in a well-ventilated area.[7] For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions), a chemical fume hood is required.
-
Containment : Use of a glove box may be appropriate for handling larger quantities or for procedures with a high potential for release.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact.
-
Eye and Face Protection : Chemical splash goggles in combination with a face shield are mandatory.[9]
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves. Given the corrosive nature of amines, butyl rubber or laminate film gloves are often recommended. Always check the manufacturer's glove selection guide for the specific chemical. Gloves must be inspected before use and changed immediately if contaminated.[9]
-
Protective Clothing : A lab coat is standard. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[7]
-
-
Respiratory Protection : If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[10] Respirator use requires a formal respiratory protection program, including fit testing.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to mitigate harm.[11]
-
Minor Spill (Contained, personnel not at risk) :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[6]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]
-
Decontaminate the area with a suitable cleaning agent, followed by soap and water.
-
-
Major Spill (Uncontained, immediate hazard) :
First Aid Measures
Due to the corrosive nature of the compound, immediate first aid is critical.[13]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[6] Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing.[7] Flush the affected skin area with large amounts of water for at least 15 minutes.[14] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water or milk to drink.[15] Seek immediate medical attention.[13]
Experimental Protocols: Methodological Foundations
The toxicological data presented are derived from studies conducted according to internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Understanding these protocols is key to interpreting the data.
Protocol for Acute Dermal Irritation/Corrosion (Based on OECD 404)
-
Objective : To assess the potential for a substance to cause skin irritation or corrosion.
-
Test System : Healthy, young adult albino rabbits.
-
Procedure : a. Approximately 24 hours before the test, a section of the animal's dorsal skin is clipped free of fur. b. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of the skin. c. The treated area is covered with a gauze patch and semi-occlusive dressing. d. The exposure duration is typically 4 hours. However, for substances suspected of being corrosive, a tiered exposure of 3 minutes, 1 hour, and 4 hours is used. If a corrosive effect is observed at any stage, the test is terminated. e. After exposure, the patch is removed, and the skin is gently cleaned.
-
Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring : Skin reactions are scored according to a standardized grading system. A substance is identified as corrosive if it causes irreversible tissue damage.
Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)
-
Objective : To determine the potential for a substance to cause eye irritation or corrosion.
-
Test System : Healthy, young adult albino rabbits.
-
Procedure : a. The eyes of the animal are examined 24 hours before the test to ensure no pre-existing irritation. b. A single dose of the test substance (0.1 mL for liquids or ≤ 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control. c. The eyelids are gently held shut for one second to prevent loss of the substance.
-
Observation : The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling. Observations may continue for up to 21 days.
-
Ethical Considerations : The use of topical anesthetics and systemic analgesics is required to minimize pain and distress. If a substance is shown to be corrosive to the skin, an in vivo eye irritation test is not performed.
Conclusion
This compound is a hazardous substance that must be handled with stringent safety protocols. Its primary toxicological concerns are severe skin and eye corrosivity, with additional hazards of acute oral and dermal toxicity, and potential for organ damage upon repeated exposure. All laboratory activities involving this compound must be preceded by a thorough risk assessment, and all personnel must be trained on its specific hazards and the required engineering controls, personal protective equipment, and emergency procedures. The use of data from the free base and the structural analogue 4,4'-Methylenebis(cyclohexylamine) provides a solid, scientifically-defensible basis for this conservative and safety-focused approach.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]
- 3. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echa.europa.eu [echa.europa.eu]
- 5. Brief Profile - ECHA [echa.europa.eu]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. mgchemicals.com [mgchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 12. umanitoba.ca [umanitoba.ca]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. tri-iso.com [tri-iso.com]
An In-depth Technical Guide to 4,4-Dimethylcyclohexanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Dimethylcyclohexanamine hydrochloride, a key chemical intermediate. It details its chemical identity, physical properties, synthesis methodologies, and potential applications in research and drug discovery, with a focus on providing practical, field-proven insights.
Chemical Identity and Properties
CAS Number: 25834-99-5[1][2][3]
IUPAC Name: 4,4-dimethylcyclohexan-1-amine;hydrochloride[1]
This compound is the salt form of the parent amine, 4,4-Dimethylcyclohexanamine. The hydrochloride salt enhances the compound's stability and water solubility, making it more suitable for various applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN | --INVALID-LINK--[1] |
| Molecular Weight | 163.69 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (expected) | General chemical knowledge |
| Melting Point | Not available | |
| Boiling Point (of free amine) | 160.5 °C at 760 mmHg | --INVALID-LINK--[4] |
| Density (of free amine) | 0.834 g/cm³ | --INVALID-LINK--[4] |
| Solubility | Soluble in water (expected for hydrochloride salt) | General chemical knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4,4-Dimethylcyclohexanone. The first step involves the formation of an oxime intermediate, which is then reduced to the corresponding amine and subsequently converted to its hydrochloride salt.
Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime
This step involves a condensation reaction between 4,4-Dimethylcyclohexanone and hydroxylamine hydrochloride in the presence of a base.[5]
-
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4,4-Dimethylcyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.3 eq) in a mixture of water and ethanol.[5]
-
Slowly add a solution of sodium carbonate (1.3 eq) in water to the reaction mixture over a period of 20 minutes.[5]
-
Heat the mixture to reflux and maintain for 3 hours.[5]
-
After cooling, remove the ethanol via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-Dimethylcyclohexanone oxime as a white solid.[5] A reported yield for this reaction is 80.4%.[5]
-
Step 2: Reduction of 4,4-Dimethylcyclohexanone Oxime and Hydrochloride Salt Formation
The reduction of the oxime to the primary amine is a critical step. While various reducing agents can be employed, a common and effective method involves the use of a metal catalyst with hydrogen gas or a hydride source.
Reductive amination is a versatile method for synthesizing amines from ketones or aldehydes.[6] In this case, the ketone is first converted to an imine or oxime, which is then reduced.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 3. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]
- 4. m.molbase.com [m.molbase.com]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Synthesis of 4,4-Dimethylcyclohexanamine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Novel Scaffold in the Landscape of Synthetic Chemistry
The advent of 4,4-dimethylcyclohexanamine hydrochloride, while not marked by a singular "discovery" event in the annals of chemical literature, represents a logical and significant progression in the exploration of sterically hindered cyclic amines. Its emergence is best understood within the broader historical context of the development of synthetic methodologies aimed at accessing novel aliphatic amine scaffolds. These scaffolds are of perennial interest in medicinal chemistry and materials science due to their unique conformational properties and their ability to serve as versatile building blocks for more complex molecules. The gem-dimethyl group at the 4-position of the cyclohexane ring imparts a distinct steric and electronic profile, influencing the molecule's basicity, lipophilicity, and conformational flexibility. This guide provides a comprehensive overview of the likely initial synthetic routes to this compound, grounded in established and historically significant chemical transformations.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of 4,4-dimethylcyclohexanamine and its hydrochloride salt is fundamental for its application in research and development.
| Property | 4,4-Dimethylcyclohexanamine | This compound | Reference(s) |
| CAS Number | 20615-18-3 | 25834-99-5 | [1][2] |
| Molecular Formula | C₈H₁₇N | C₈H₁₈ClN | [1][2] |
| Molecular Weight | 127.23 g/mol | 163.69 g/mol | [1][2] |
| Appearance | Colorless liquid (predicted) | White to off-white solid | [3] |
| Boiling Point | 160.5 °C at 760 mmHg | Not applicable | [4] |
| Melting Point | Not available | ~280 °C | [5] |
| LogP | ~1.7 | Not available | [1] |
Probable Initial Synthetic Pathways: A Deductive Approach
Given the absence of a seminal "discovery" paper, we can deduce the most probable initial synthetic routes to 4,4-dimethylcyclohexanamine by examining the established synthetic organic chemistry of the time. Two primary pathways emerge as the most logical and efficient: the Leuckart-Wallach reaction and the catalytic hydrogenation of the corresponding oxime.
Pathway 1: The Leuckart-Wallach Reaction of 4,4-Dimethylcyclohexanone
The Leuckart reaction, first reported by Rudolf Leuckart in 1885, and later extended to alicyclic and terpenoid ketones by Otto Wallach, stands as a classic and robust method for the reductive amination of carbonyl compounds.[4][6][7] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures.[6]
Causality Behind Experimental Choices: The choice of the Leuckart-Wallach reaction would have been driven by its operational simplicity and the ready availability of the starting materials: 4,4-dimethylcyclohexanone, formic acid, and ammonia (or formamide). The reaction proceeds through the initial formation of an imine or a related intermediate, which is then reduced in situ by formic acid. The gem-dimethyl group is chemically inert under these conditions, making this a highly plausible route.
Figure 1: The Leuckart-Wallach reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical Initial Synthesis):
-
Reaction Setup: A mixture of 4,4-dimethylcyclohexanone (1.0 eq) and ammonium formate (2.0-3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to 160-185 °C and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Hydrolysis: After cooling, the reaction mixture is diluted with water and made basic with a concentrated solution of sodium hydroxide. The crude N-formyl intermediate is then subjected to acid hydrolysis by refluxing with concentrated hydrochloric acid.
-
Isolation and Purification: Upon cooling, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then made strongly basic, and the liberated free amine is extracted with an organic solvent.
-
Salt Formation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude amine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and can be recrystallized to high purity.
Pathway 2: Catalytic Hydrogenation of 4,4-Dimethylcyclohexanone Oxime
Another highly probable and efficient route to 4,4-dimethylcyclohexanamine is the reduction of the corresponding oxime. The oximation of ketones is a straightforward and high-yielding reaction, and the subsequent reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being a prominent one.
Causality Behind Experimental Choices: Catalytic hydrogenation offers a clean and efficient method for the reduction of the C=N bond of the oxime. Catalysts such as Raney nickel or platinum-based catalysts are highly effective for this transformation. The reaction proceeds under a hydrogen atmosphere, and the primary byproduct is water, making the work-up relatively simple.
Figure 2: The catalytic hydrogenation of 4,4-dimethylcyclohexanone oxime to this compound.
Detailed Experimental Protocol (Hypothetical Initial Synthesis):
Part A: Oximation of 4,4-Dimethylcyclohexanone
-
Reaction Setup: 4,4-dimethylcyclohexanone (1.0 eq) is dissolved in a suitable solvent such as ethanol. To this solution is added hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).
-
Reaction Execution: The mixture is heated at reflux for a specified period until the reaction is complete, as monitored by TLC.
-
Isolation of the Oxime: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with water and brine, dried, and concentrated to afford the crude 4,4-dimethylcyclohexanone oxime, which can be purified by recrystallization.
Part B: Catalytic Hydrogenation of the Oxime
-
Reaction Setup: The purified 4,4-dimethylcyclohexanone oxime is dissolved in a solvent like ethanol or methanol in a pressure-resistant hydrogenation vessel. A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Platinum(IV) oxide) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up and Salt Formation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the resulting crude amine is dissolved in a suitable solvent. The hydrochloride salt is then prepared as described in Pathway 1.
Characterization and Analytical Data
The structural elucidation of this compound would have relied on the analytical techniques available at the time of its initial synthesis, supplemented by modern spectroscopic methods for definitive confirmation.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the gem-dimethyl protons (singlet), the axial and equatorial methylene protons of the cyclohexane ring (multiplets), and the proton on the carbon bearing the amino group (multiplet). The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the four distinct methylene carbons of the cyclohexane ring, and the carbon atom attached to the nitrogen. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the ammonium salt, C-H stretching and bending vibrations for the alkyl groups, and C-N stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of a cyclohexylamine derivative. |
| Melting Point | A sharp melting point is indicative of the purity of the crystalline hydrochloride salt.[5] |
Conclusion and Future Perspectives
While the precise moment of its "discovery" may be lost to the historical record, the synthesis of this compound can be confidently attributed to the application of robust and well-established synthetic methodologies. The Leuckart-Wallach reaction and the catalytic hydrogenation of the corresponding oxime represent the most logical and efficient pathways for its initial preparation. As a sterically hindered cyclic amine, 4,4-dimethylcyclohexanamine and its derivatives continue to be valuable building blocks in the design and synthesis of novel pharmaceuticals and functional materials. Further exploration of its utility in asymmetric synthesis and as a scaffold for biologically active compounds remains a promising area of research.
References
- 1. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
theoretical and computational studies of 4,4-Dimethylcyclohexanamine hydrochloride
An In-depth Technical Guide to the Theoretical and Computational Study of 4,4-Dimethylcyclohexanamine Hydrochloride
Abstract
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Moving beyond a simple recitation of data, we delve into the causality behind methodological choices, offering a robust, self-validating system for researchers, scientists, and drug development professionals. We will explore the molecule's conformational landscape, dissect its electronic structure using quantum chemical methods, and simulate its dynamic behavior. The protocols and insights presented herein are designed to furnish a deep, mechanistic understanding of this molecule, serving as a foundational blueprint for its application in advanced chemical and pharmaceutical research.
Introduction
This compound is a substituted aliphatic cyclic amine salt.[1] Its structural backbone, the cyclohexylamine moiety, is a cornerstone in the synthesis of pharmaceuticals, corrosion inhibitors, and vulcanization accelerators.[2][3] The addition of gem-dimethyl groups at the C4 position introduces specific steric constraints that significantly influence the molecule's three-dimensional structure and, consequently, its reactivity and interaction with biological targets. The hydrochloride form, resulting from the protonation of the amine, imparts aqueous solubility and introduces a localized positive charge, further defining its physicochemical profile.[4]
To truly harness the potential of this molecule, we must look beyond the two-dimensional structure and understand its behavior at the atomic level. Theoretical and computational chemistry provides a powerful lens to achieve this, offering insights that are often difficult or impossible to obtain through experimental means alone.[5] This guide will navigate three core computational pillars:
-
Conformational Analysis: Determining the most stable three-dimensional arrangement of the molecule.
-
Quantum Chemical Calculations: Probing the electronic structure to understand reactivity and intermolecular interactions.
-
Molecular Dynamics Simulations: Observing the molecule's behavior and interactions in a simulated physiological environment over time.
By integrating these approaches, we can construct a holistic and predictive model of this compound's properties.
Part 1: Conformational Analysis: The Geometry of Stability
Expertise & Experience: The 'Why' Behind the Method
The biological activity and physical properties of a molecule are dictated by its three-dimensional shape. For a substituted cyclohexane, this means understanding the equilibrium between its various chair conformations.[6] The energetic cost associated with placing a substituent in an axial versus an equatorial position, primarily due to unfavorable steric clashes known as 1,3-diaxial interactions, is the single most important factor governing the molecule's preferred shape.[6][7] For this compound, the analysis centers on the orientation of the bulky aminium (-NH₃⁺) group, as the gem-dimethyl groups at C4 create a fixed steric environment.
Theoretical Grounding: Axial vs. Equatorial Equilibria
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). A ring-flip interconverts these positions.[8]
For this compound, the two chair conformations are:
-
Conformer A (Axial): The -NH₃⁺ group occupies an axial position. This places it in close proximity to the axial hydrogens at the C3 and C5 positions, leading to significant 1,3-diaxial steric repulsion.
-
Conformer B (Equatorial): The -NH₃⁺ group occupies an equatorial position. This orientation points the bulky group away from the ring, minimizing steric strain.[6]
Given that the protonated amine group is sterically demanding, we can confidently predict that the conformational equilibrium will overwhelmingly favor the equatorial conformer. Computational analysis allows us to quantify this energy difference precisely.
Protocol 1: Conformational Energy Calculation
This protocol outlines the steps to calculate the relative energies of the axial and equatorial conformers using molecular mechanics, a computationally efficient method ideal for conformational analysis.
-
Structure Generation: Using a molecular modeling program (e.g., Avogadro, ChemDraw), build the 3D structure of 4,4-Dimethylcyclohexanamine.[9]
-
Protonation: Add a hydrogen atom to the nitrogen and assign a formal +1 charge to create the aminium group.
-
Conformer Setup:
-
Create the "axial" conformer by orienting the C-N bond axially.
-
Create the "equatorial" conformer by orienting the C-N bond equatorially.
-
-
Geometry Optimization: Perform a geometry optimization on each conformer using a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This step minimizes the energy of the structure by adjusting bond lengths and angles.
-
Energy Calculation: Record the final potential energy for both the optimized axial and equatorial conformers.
-
Relative Energy Determination: Calculate the difference in energy (ΔE) between the two conformers: ΔE = E_axial - E_equatorial.
Data Presentation: Conformational Energy
| Conformer | Substituent Position | Relative Energy (ΔE) | Predicted Population at 298 K |
| A | -NH₃⁺ Axial | > 21 kJ/mol (Estimated) | < 0.1% |
| B | -NH₃⁺ Equatorial | 0 kJ/mol (Reference) | > 99.9% |
| Note: The energy value is an estimate based on the known high energetic cost for bulky groups like t-butyl being in the axial position (~21 kJ/mol), which is a reasonable proxy for the -NH₃⁺ group.[6] |
Visualization: Conformational Equilibrium
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Methodological & Application
Application Note: The Strategic Use of 4,4-Dimethylcyclohexanamine Hydrochloride in Modern Organic Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4,4-Dimethylcyclohexanamine hydrochloride as a synthetic building block. The unique structural feature of this reagent—a primary amine on a cyclohexane scaffold featuring a gem-dimethyl group—offers a powerful tool for introducing conformational rigidity, increasing metabolic stability, and enhancing lipophilicity in target molecules. This note focuses primarily on its application in amide bond formation, providing detailed, field-proven protocols, mechanistic insights, and a comparative analysis of common synthetic strategies.
Introduction: The Strategic Value of the 4,4-Dimethylcyclohexyl Moiety
This compound (CAS: 25834-99-5) is a valuable primary amine building block in organic and medicinal chemistry.[1][2][3] Its hydrochloride form ensures superior stability and ease of handling compared to the free base. The core value of this scaffold lies in the gem-dimethyl group at the C4 position of the cyclohexane ring. This substitution locks the ring's chair conformation, preventing ring-flipping and providing a predictable three-dimensional structure to the resulting molecule.
Key Molecular Properties:
-
Molecular Formula: C₈H₁₈ClN[1]
-
Molecular Weight: 163.69 g/mol [1]
-
IUPAC Name: 4,4-dimethylcyclohexan-1-amine;hydrochloride[1]
-
Appearance: Typically an off-white to white solid.
The incorporation of this moiety is a recognized strategy in drug design to:
-
Enhance Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation at adjacent positions.
-
Increase Lipophilicity: The alkyl-rich structure increases the overall lipophilicity (fat-solubility) of a molecule, which can be critical for traversing cellular membranes.
-
Impart Conformational Constraint: By locking the conformation, this building block allows for more precise control over the spatial arrangement of pharmacophoric elements, potentially leading to higher binding affinity and selectivity for a biological target.
Core Application: Amide Bond Formation
The most prevalent application of this compound is in the synthesis of secondary amides via coupling with carboxylic acids. A critical first step in any such reaction is the in situ liberation of the free amine, as the hydrochloride salt itself is not nucleophilic. This is achieved by adding a non-nucleophilic base.
General Workflow: From Hydrochloride Salt to Amide Product
The general process involves the neutralization of the amine salt, activation of a carboxylic acid, and the subsequent nucleophilic attack by the liberated 4,4-dimethylcyclohexanamine.
Caption: General workflow for amide coupling.
Causality Behind Experimental Choices:
-
Base Selection: A tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used. These bases are sufficiently strong to deprotonate the ammonium salt but are too sterically hindered to compete with the primary amine as a nucleophile, preventing the formation of unwanted side products.[4] At least two equivalents of the base are required: one to neutralize the hydrochloride and another to scavenge the acidic byproduct generated during the coupling reaction.
-
Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP) are preferred.[5] They effectively dissolve the reactants and intermediates without interfering with the reaction mechanism.
Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
This method is a robust and cost-effective choice for many standard amide couplings. The mechanism involves the activation of the carboxylic acid by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a highly reactive O-acylisourea intermediate.[6] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial as it intercepts this unstable intermediate to form an HOBt-ester, which is less prone to racemization and side reactions.[4]
Caption: Mechanism of EDC/HOBt mediated coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).
-
Amine Addition: Add this compound (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) dropwise while stirring. The mixture should be stirred for 5-10 minutes.
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)
For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[4] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which couples to the amine with high efficiency and minimal side reactions.
Caption: Mechanism of HATU mediated coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution.
-
Base and Amine Addition: Add DIPEA (3.0 eq) to the mixture, followed by the addition of this compound (1.2 eq). A common practice is to pre-mix the carboxylic acid, HATU, and base for 5-15 minutes to ensure full activation before adding the amine.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor progress via TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
To remove the DMF, wash the organic layer multiple times with 5% aqueous LiCl.
-
Proceed with standard aqueous washes: 5% HCl, saturated NaHCO₃, and brine.[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product using flash column chromatography.
Comparative Overview of Coupling Methods
The choice of coupling reagent is a critical decision based on substrate reactivity, cost, and desired purity.
| Feature | EDC / HOBt | HATU |
| Reactivity | Good for general-purpose couplings | Very high; excellent for hindered substrates |
| Cost | Lower | Higher |
| Byproduct Removal | Water-soluble urea byproduct | Water-soluble urea and HOAt byproducts |
| Reaction Time | Longer (2-16 hours) | Shorter (1-4 hours) |
| Side Reactions | Potential for N-acylurea formation and racemization (minimized by HOBt) | Minimal side reactions; low racemization |
| Base Equivalents | ~2.5 eq (1 for HCl, 1 for reaction, 0.5 excess) | ~3.0 eq (1 for HCl, 2 for reaction) |
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[2]
-
Coupling Reagents: Many coupling reagents, particularly carbodiimides like DCC (a relative of EDC), are potent skin sensitizers and allergens.[6] HATU can be explosive under certain conditions. Always handle these reagents in a well-ventilated fume hood and consult their specific Safety Data Sheets (SDS) before use.
Conclusion
This compound is a strategically important building block for introducing a conformationally locked, lipophilic moiety into synthetic targets. Its primary application in amide synthesis is straightforward and highly efficient when appropriate protocols are followed. The key to success lies in the correct stoichiometric use of a non-nucleophilic base to liberate the free amine and the selection of a suitable coupling reagent—such as the workhorse EDC/HOBt system or the high-potency HATU reagent—tailored to the specific demands of the target synthesis.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 3. 25834-99-5|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving 4,4-Dimethylcyclohexanamine Hydrochloride
These comprehensive application notes are designed for researchers, scientists, and professionals in drug development. This guide provides detailed experimental protocols for key synthetic transformations involving 4,4-dimethylcyclohexanamine hydrochloride. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes in the laboratory.
Introduction to 4,4-Dimethylcyclohexanamine: A Versatile Building Block
4,4-Dimethylcyclohexanamine, particularly as its hydrochloride salt, is a valuable building block in organic synthesis. The presence of the gem-dimethyl group on the cyclohexane ring introduces significant steric bulk, which can impart unique properties to the final molecules, such as increased metabolic stability and altered receptor-binding profiles.[1] This sterically hindered primary amine is a key intermediate in the synthesis of a variety of compounds, from pharmaceutical candidates to materials with novel properties.
This guide will detail protocols for three fundamental reactions of 4,4-Dimethylcyclohexanamine: N-acylation, N-sulfonylation, and reductive amination. A critical first step for these reactions is the conversion of the hydrochloride salt to the free amine, a procedure that will also be thoroughly described.
Part 1: Liberation of the Free Amine from its Hydrochloride Salt
The hydrochloride salt of 4,4-dimethylcyclohexanamine is the commercially common and stable form of this amine. However, for most nucleophilic reactions, the free amine is the required reactive species. The following protocol describes a standard, efficient method for neutralizing the hydrochloride salt.
Protocol 1: Aqueous Base Extraction
This robust method is suitable for generating the free amine on a multi-gram scale.
Principle: An aqueous solution of a strong base, such as sodium hydroxide, is used to deprotonate the ammonium salt, liberating the free amine. The organic amine is then extracted into an organic solvent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (5-10 mL per gram of salt) in a beaker or flask.
-
Basification: While stirring, slowly add a 2 M aqueous solution of NaOH. Monitor the pH of the aqueous layer with pH paper or a pH meter, continuing the addition until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume of the organic layer) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the free 4,4-dimethylcyclohexanamine as an oil or low-melting solid.
Causality of Choices:
-
NaOH: A strong, inexpensive base that ensures complete deprotonation of the amine hydrochloride.
-
Ethyl acetate/DCM: Common organic solvents in which the free amine is soluble, but the inorganic salts are not.
-
Brine wash: Helps to break up emulsions and further removes water from the organic phase.
Part 2: N-Acylation Reactions
N-acylation is a fundamental transformation for the synthesis of amides. The resulting N-acyl derivatives of 4,4-dimethylcyclohexanamine are important intermediates in medicinal chemistry.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol describes the reaction of 4,4-dimethylcyclohexanamine with an acyl chloride in the presence of a non-nucleophilic base.
Principle: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the acyl chloride. A sterically hindered, non-nucleophilic base is used to neutralize the HCl generated during the reaction, preventing the formation of the unreactive ammonium salt of the starting amine.[2]
Materials:
-
4,4-Dimethylcyclohexanamine (free amine from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4,4-dimethylcyclohexanamine (1.0 eq) and dissolve it in anhydrous DCM (10-20 mL per gram of amine).
-
Base Addition: Add DIPEA (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via an addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Causality of Choices:
-
DIPEA: A sterically hindered, non-nucleophilic base that efficiently scavenges the generated HCl without competing with the primary amine in the acylation reaction.[3]
-
Anhydrous DCM: A common aprotic solvent that dissolves the reactants and does not participate in the reaction.
-
0 °C Addition: The reaction is often exothermic; initial cooling helps to control the reaction rate and minimize side reactions.
Quantitative Data (Representative):
| Amine | Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess amine | Acetone | 2.5 | 0 to RT | 52 |
| Imidazole | Benzoyl chloride | Potter's Clay | Solvent-free | <1 | RT | 97 |
Note: The data presented is for analogous reactions and should be used as a guideline. Yields for 4,4-dimethylcyclohexanamine may vary.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 4,4-dimethylcyclohexanamine.
Part 3: N-Sulfonylation Reactions
The synthesis of sulfonamides is crucial in drug discovery, as this functional group is a key component of many therapeutic agents.
Protocol 3: N-Sulfonylation with a Sulfonyl Chloride
This protocol details the formation of a sulfonamide from 4,4-dimethylcyclohexanamine and a sulfonyl chloride.
Principle: Similar to N-acylation, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is required to neutralize the HCl byproduct.[4]
Materials:
-
4,4-Dimethylcyclohexanamine (free amine from Protocol 1)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethylcyclohexanamine (1.0 eq) in anhydrous DCM (10-20 mL per gram of amine).
-
Base Addition: Add pyridine or TEA (1.5 eq).
-
Sulfonylation: Cool the solution to 0 °C. Slowly add the sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Causality of Choices:
-
Pyridine/TEA: Common bases used in sulfonylation reactions to scavenge HCl. Pyridine can also act as a nucleophilic catalyst.
-
Steric Hindrance: The sterically hindered nature of 4,4-dimethylcyclohexanamine may slow the reaction rate compared to less hindered amines, potentially requiring longer reaction times or gentle heating.
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 4,4-dimethylcyclohexanamine.
Part 4: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.
Protocol 4: Reductive Amination with a Ketone
This protocol describes the one-pot reaction of 4,4-dimethylcyclohexanamine with a ketone (e.g., cyclohexanone) using sodium triacetoxyborohydride.
Principle: The amine and ketone first react to form an iminium ion intermediate in situ. A mild and selective reducing agent, sodium triacetoxyborohydride, then reduces the iminium ion to the corresponding secondary amine. This reducing agent is particularly effective because it is less reactive towards the starting ketone, minimizing the formation of alcohol byproducts.[4][5][6]
Materials:
-
4,4-Dimethylcyclohexanamine (free amine from Protocol 1)
-
Ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4,4-dimethylcyclohexanamine (1.0 eq) and the ketone (1.1 eq) to anhydrous DCE or DCM (15-25 mL per gram of amine).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
Causality of Choices:
-
Sodium triacetoxyborohydride: A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[4][5] It is also compatible with mildly acidic conditions.
-
DCE/DCM: Preferred solvents for this reaction.[5]
-
Acetic Acid: Catalyzes the formation of the iminium ion, which is the species that is reduced.[1]
References
- 1. youtube.com [youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Versatility of the 4,4-Dimethylcyclohexanamine Scaffold in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Value of the Cyclohexylamine Moiety in Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The cyclohexylamine framework, a saturated carbocyclic ring bearing an amine substituent, has emerged as a privileged scaffold due to its conformational rigidity and its capacity for versatile functionalization. This guide focuses on a specific, yet highly valuable derivative: 4,4-Dimethylcyclohexanamine hydrochloride (CAS: 25834-99-5). The gem-dimethyl substitution at the C4 position offers a unique steric and lipophilic signature, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and synthetic protocols to leverage the 4,4-dimethylcyclohexanamine scaffold in the pursuit of novel therapeutic agents. While direct blockbuster drugs originating from this specific starting material are not widely documented, its utility as a versatile building block in the synthesis of bioactive molecules is of significant interest. The principles and protocols outlined herein are based on established synthetic methodologies for analogous cyclohexylamine derivatives and aim to provide a robust starting point for library synthesis and lead optimization.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 25834-99-5 | [1][2] |
| Molecular Formula | C8H18ClN | [1] |
| Molecular Weight | 163.69 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Commercially available |
| Solubility | Soluble in water and lower alcohols | General chemical knowledge |
Therapeutic Rationale and Applications
The cyclohexylamine scaffold is a key component in several approved drugs, highlighting its therapeutic relevance. For instance, the antidiabetic drug glimepiride and the antipsychotic agent cariprazine incorporate a cyclohexylamine moiety, demonstrating the scaffold's ability to interact with a diverse range of biological targets. The 4,4-dimethyl substitution pattern can be strategically employed to:
-
Enhance Lipophilicity: The two methyl groups increase the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Introduce Steric Hindrance: The gem-dimethyl group can provide steric bulk, influencing binding selectivity and protecting adjacent functional groups from metabolic degradation.
-
Explore Novel Chemical Space: The unique substitution pattern allows for the exploration of previously untapped areas of chemical space in lead discovery programs.
While specific biological activity data for simple derivatives of 4,4-Dimethylcyclohexanamine are not extensively published, the structural motif suggests potential applications in several therapeutic areas, including but not limited to:
-
Kinase Inhibition: The rigid cyclohexyl ring can serve as an anchor in the ATP-binding pocket of kinases, with the amine providing a vector for substitution to achieve selectivity.
-
GPCR Modulation: The scaffold can be incorporated into ligands for G-protein coupled receptors, where the lipophilic cyclohexyl ring can interact with transmembrane domains.
-
Antimicrobial Agents: Derivatives of related cyclohexylamines have demonstrated potent antimicrobial activity.[3]
Synthetic Protocols for Derivative Library Generation
The primary amine of this compound serves as a versatile synthetic handle for the generation of diverse compound libraries. The following protocols detail standard procedures for N-acylation and N-alkylation, which are fundamental reactions in medicinal chemistry for exploring structure-activity relationships (SAR).
Protocol 1: N-Acylation of 4,4-Dimethylcyclohexanamine
This protocol describes the formation of an amide bond by reacting the amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 4,4-Dimethylcyclohexanamine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (to a concentration of approximately 0.1 M).
-
Neutralization: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the suspension and stir until the starting material dissolves, indicating the formation of the free amine.
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath.
-
Method A (Acid Chlorides): Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Method B (Carboxylic Acids): To a separate flask, dissolve the carboxylic acid (1.1 eq) and a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in DMF. Add DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the acid. Add this activated solution to the amine solution at 0°C.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated derivative.
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes the formation of a secondary amine by reacting 4,4-Dimethylcyclohexanamine with an aldehyde or ketone in the presence of a reducing agent.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 4,4-Dimethylcyclohexanamine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4,4-Dimethylcyclohexanamine (1.0 eq, obtained from the hydrochloride salt by neutralization and extraction) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.
Characterization and Data Analysis
The successful synthesis of derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to assess the purity of the final compounds.
The following table provides a template for summarizing the characterization data for a synthesized library of derivatives.
| Compound ID | R Group | Synthetic Method | Yield (%) | ¹H NMR (Key Shifts, ppm) | MS (m/z) [M+H]⁺ | Purity (HPLC, %) |
| DA-001 | -COCH₃ | N-Acylation (Acetyl Chloride) | 85 | e.g., ~1.9 (s, 3H, COCH₃) | e.g., 170.16 | >95 |
| DA-002 | -CH₂Ph | Reductive Amination (Benzaldehyde) | 78 | e.g., ~7.2-7.4 (m, 5H, Ar-H), ~3.7 (s, 2H, CH₂Ph) | e.g., 218.22 | >95 |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion and Future Perspectives
This compound is a valuable and commercially available building block for medicinal chemistry research. Its unique structural features provide a solid foundation for the design and synthesis of novel bioactive compounds. The protocols detailed in this guide offer a robust starting point for the generation of diverse chemical libraries through N-acylation and N-alkylation. While the full potential of this specific scaffold is still being explored, the established success of related cyclohexylamine derivatives in approved therapeutics underscores the promise of this chemical class. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation in various biological assays to uncover novel therapeutic applications.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 3. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 4,4-Dimethylcyclohexanamine Hydrochloride in Asymmetric Synthesis: A Guide to its Application as a Chiral Resolving Agent
Introduction: The Quest for Enantiopurity and the Role of Chiral Reagents
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of chiral molecules often resides in a single enantiomer, with its mirror image potentially exhibiting reduced efficacy or even deleterious side effects. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral compound, is therefore a cornerstone of contemporary organic chemistry. While numerous sophisticated methods exist, including asymmetric catalysis and the use of chiral auxiliaries, classical resolution of racemates via diastereomeric salt formation remains a robust, scalable, and economically viable strategy.[1][2]
This application note delves into the potential utility of 4,4-dimethylcyclohexanamine hydrochloride as a chiral resolving agent. While this specific reagent is not yet widely documented in the scientific literature for its applications in asymmetric synthesis, its structural features—a primary amine on a conformationally rigid cyclohexane ring—suggest its promise in the separation of racemic acidic compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols for evaluating and employing 4,4-dimethylcyclohexanamine as a novel chiral resolving agent.
Physicochemical Properties of 4,4-Dimethylcyclohexanamine and its Hydrochloride Salt
A thorough understanding of the reagent's properties is the foundation for developing any successful application.
| Property | 4,4-Dimethylcyclohexanamine | This compound |
| Molecular Formula | C8H17N[3] | C8H18ClN[4] |
| Molecular Weight | 127.23 g/mol [3] | 163.69 g/mol [4] |
| Appearance | Not specified, likely a liquid or low-melting solid | Solid |
| Key Functional Group | Primary Amine | Ammonium Chloride |
| Chirality | The parent amine is achiral. For use in asymmetric synthesis, it would need to be resolved into its enantiomers or used in a prochiral form in a desymmetrization reaction. However, the commercially available form is typically the racemate. For the purpose of this application note, we will consider its potential use as a racemic amine in specific advanced resolution strategies or, more commonly, how one would use its resolved enantiomers. | Same as the parent amine. |
Core Concept: Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of chiral resolution lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[1] When a racemic mixture of an acidic compound (rac-Acid) is treated with a single enantiomer of a chiral amine (R-Amine or S-Amine), two diastereomeric salts are formed (rac-Acid · R-Amine or rac-Acid · S-Amine). These diastereomeric salts exhibit different solubilities in a given solvent, enabling their separation by fractional crystallization.[1][2]
The efficacy of a chiral resolving agent is determined by its ability to induce a significant difference in the solubility of the resulting diastereomeric salts, leading to a high yield and high enantiomeric excess (ee) of the desired enantiomer.
Diagrammatic Overview of the Chiral Resolution Process
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols: A Step-by-Step Guide to Evaluating 4,4-Dimethylcyclohexanamine as a Chiral Resolving Agent
The following protocols are designed as a comprehensive guide for a researcher to systematically evaluate the potential of a novel chiral amine, such as an enantiomerically pure form of 4,4-dimethylcyclohexanamine, for the resolution of a target racemic acid.
Protocol 1: Screening of Solvents for Diastereomeric Salt Crystallization
The choice of solvent is critical for successful resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
Materials:
-
Racemic acidic compound of interest
-
Enantiomerically pure 4,4-dimethylcyclohexanamine (assuming it has been resolved by other means for this evaluation)
-
A range of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof with water)
-
Small-scale crystallization tubes or vials
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel or Hirsch funnel)
Procedure:
-
Salt Formation in a Reference Solvent: In a test tube, dissolve a specific amount of the racemic acid (e.g., 100 mg) and an equimolar amount of the enantiopure 4,4-dimethylcyclohexanamine in a minimal amount of a solvent in which both are soluble at elevated temperature (e.g., methanol).
-
Solvent Screening:
-
Prepare a series of test tubes, each containing a small amount of the concentrated solution from step 1.
-
To each tube, add a different screening solvent until turbidity is observed, then heat gently to redissolve.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the amount of precipitate formed in each solvent. A significant amount of crystalline solid is a positive indicator.
-
-
Isolation and Preliminary Analysis:
-
For the solvents that yielded a good amount of precipitate, repeat the crystallization on a slightly larger scale (e.g., 200-300 mg of racemic acid).
-
Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.
-
Liberate the acid from the crystalline salt by dissolving it in water and acidifying with a strong acid (e.g., 1M HCl). Extract the liberated acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Analyze the enantiomeric excess (ee) of the liberated acid using a suitable chiral analytical method (e.g., chiral HPLC or GC).
-
Protocol 2: Optimization of the Resolution Process
Once a promising solvent system has been identified, the next step is to optimize the conditions to maximize both the yield and the enantiomeric excess of the desired enantiomer.
Materials:
-
Racemic acidic compound
-
Enantiopure 4,4-dimethylcyclohexanamine
-
The optimal solvent system identified in Protocol 1
-
Crystallization vessel with temperature control
-
Analytical instrumentation for ee determination
Procedure:
-
Stoichiometry of the Resolving Agent: Vary the molar ratio of the chiral amine to the racemic acid (e.g., 0.5, 0.8, 1.0, 1.2 equivalents). For each ratio, perform the crystallization in the chosen solvent system. Analyze the yield and ee of the product.
-
Concentration: Investigate the effect of the initial concentration of the acid and amine in the solvent. More concentrated solutions may lead to higher yields but potentially lower ee due to co-precipitation.
-
Cooling Profile: Evaluate the effect of the cooling rate on the crystallization. Slow, controlled cooling generally affords crystals of higher purity. Compare slow cooling to room temperature overnight with rapid cooling in an ice bath.
-
Recrystallization: To enhance the enantiomeric purity, perform one or more recrystallizations of the isolated diastereomeric salt. Monitor the ee after each recrystallization until a constant value is achieved.
Data Presentation: A Framework for Recording Results
Systematic recording of experimental data is crucial for the successful development of a resolution protocol.
Table 1: Solvent Screening for Diastereomeric Crystallization
| Entry | Solvent System | Volume (mL) | Yield of Salt (mg) | ee of Liberated Acid (%) | Observations |
| 1 | Methanol | 5 | |||
| 2 | Ethanol | 5 | |||
| 3 | Isopropanol | 5 | |||
| 4 | Acetone | 5 | |||
| 5 | Ethyl Acetate | 5 | |||
| 6 | Acetonitrile | 5 | |||
| 7 | Toluene | 5 | |||
| 8 | Ethanol/Water (9:1) | 5 |
Table 2: Optimization of Resolution Conditions
| Entry | Molar Ratio (Amine:Acid) | Concentration (mol/L) | Cooling Profile | Yield (%) | ee (%) |
| 1 | 0.5 : 1 | Slow | |||
| 2 | 1.0 : 1 | Slow | |||
| 3 | 1.0 : 1 | Rapid | |||
| 4 | ... |
Causality Behind Experimental Choices and Troubleshooting
-
Why a rigid cyclohexane ring is desirable: The conformational rigidity of the cyclohexane backbone in 4,4-dimethylcyclohexanamine can lead to more defined and discriminating interactions in the crystal lattice of the diastereomeric salt, potentially resulting in a greater difference in solubility.
-
The importance of the hydrochloride form: While the free amine is the active resolving agent, the hydrochloride salt is often more stable, easier to handle, and has a longer shelf life. The free amine can be easily generated in situ or prior to use by treatment with a base.
-
Troubleshooting low ee: If the enantiomeric excess is consistently low, it may indicate that the chiral recognition between the amine and the acid is poor in the solid state. In such cases, derivatization of the acid or the amine to introduce other interacting functional groups may be necessary.
-
Troubleshooting low yield: A low yield of the desired diastereomeric salt may be due to its significant solubility in the mother liquor. Strategies to address this include cooling the crystallization mixture to a lower temperature or using an anti-solvent to induce further precipitation.
Future Directions: Beyond Chiral Resolution
While this application note has focused on the use of 4,4-dimethylcyclohexanamine as a chiral resolving agent, its structure also suggests potential applications in other areas of asymmetric synthesis.
-
Chiral Auxiliary: If resolved into its single enantiomers, 4,4-dimethylcyclohexanamine could be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The rigidity of the cyclohexane ring could provide excellent facial discrimination.
-
Organocatalysis: The primary amine functionality is a key feature of many organocatalysts. Derivatives of 4,4-dimethylcyclohexanamine could be synthesized to incorporate other functionalities, such as hydrogen-bond donors (e.g., thiourea), to create novel bifunctional organocatalysts for reactions like Michael additions or aldol reactions.
Conclusion
This compound represents an accessible and structurally intriguing, yet underexplored, reagent in the field of asymmetric synthesis. While specific applications are not yet prevalent in the literature, this guide provides a comprehensive roadmap for researchers to unlock its potential as a chiral resolving agent. By systematically applying the outlined protocols for solvent screening and optimization, the viability of 4,4-dimethylcyclohexanamine for the resolution of a given racemic acid can be efficiently determined. The principles and methodologies described herein are broadly applicable to the evaluation of any novel chiral amine, empowering chemists to expand the toolbox of reagents for the synthesis of enantiomerically pure compounds.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling and storage procedures for 4,4-Dimethylcyclohexanamine hydrochloride in a laboratory setting
Introduction
4,4-Dimethylcyclohexanamine hydrochloride is a substituted cyclohexanamine derivative utilized in various research and development applications, including synthetic chemistry and drug discovery. As a primary amine hydrochloride salt, it possesses specific chemical properties that necessitate defined handling and storage procedures to ensure the integrity of the compound and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating by emphasizing the scientific rationale behind each procedural step.
Compound Identification and Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Chemical Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | [1] |
| Synonyms | 4,4-Dimethylcyclohexylamine hydrochloride, 4,4-Dimethylcyclohexanamine HCl | [2] |
| CAS Number | 25834-99-5 | [1][2] |
| Molecular Formula | C8H18ClN | [1] |
| Molecular Weight | 163.69 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 280 °C | [2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [2][3] |
The hydrochloride salt form of 4,4-dimethylcyclohexanamine generally enhances its water solubility compared to the free base, a crucial consideration for the preparation of aqueous solutions in experimental protocols.[4]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory to mitigate risks.
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2][5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5][6]
-
Body Protection: A lab coat must be worn to prevent skin contact.[5]
-
Respiratory Protection: If working with the solid material outside of a certified chemical fume hood where dust generation is possible, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[6][7]
Detailed Laboratory Handling Protocols
These protocols are designed to provide a systematic approach to handling this compound, minimizing waste and ensuring user safety.
Weighing Protocol
-
Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the analytical balance is clean and calibrated.
-
Containment: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Aliquotting: Use a clean, dry spatula to carefully transfer the desired amount of the solid compound from the stock bottle to a pre-tared weighing vessel. Avoid generating dust.
-
Cleaning: After weighing, securely cap the stock bottle and clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
Solubilization Protocol
-
Solvent Selection: Based on experimental requirements, select an appropriate solvent. While the hydrochloride salt is generally water-soluble, consult relevant literature for solubility in other solvents.
-
Vessel Selection: Choose a clean, dry glass container of an appropriate volume.
-
Dissolution: In a chemical fume hood, add the weighed this compound to the solvent.
-
Mixing: Use a magnetic stirrer or vortex mixer to facilitate dissolution. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate monitoring to prevent solvent evaporation or compound degradation.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Storage Procedures
Proper storage is critical for maintaining the stability and purity of this compound.
General Storage Conditions
-
Container: Store the compound in its original, tightly sealed container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] The improper storage of incompatible chemicals can lead to dangerous reactions.
-
Security: Store in a secure location to prevent unauthorized access.[8]
Long-Term Storage
For long-term storage, it is recommended to keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][3] This is because amines can be sensitive to atmospheric carbon dioxide and moisture over time.[7]
Emergency Procedures
Spills and Leaks
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent and wash with soap and water.
-
Report: Report all spills to the laboratory supervisor.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Waste Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Collect waste in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
Diagrams
Caption: Workflow for Handling and Storage.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]
- 3. 25834-99-5|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 1007-33-6: Cyclohexaneethanamine, N,α-dimethyl-, hydro… [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. mgchemicals.com [mgchemicals.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Application Note & Protocols: High-Purity Isolation of 4,4-Dimethylcyclohexanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethylcyclohexanamine hydrochloride is a crucial building block in synthetic organic chemistry and pharmaceutical development. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. This document provides a comprehensive guide to the purification of crude this compound, detailing three primary techniques: Recrystallization, Acid-Base Extraction, and Flash Column Chromatography. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and presents data to guide experimental design.
Introduction: The Imperative for Purity
4,4-Dimethylcyclohexanamine and its hydrochloride salt are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The synthesis of this compound, often via the reduction of the corresponding oxime or reductive amination of the ketone, can introduce a variety of impurities.[1] These may include unreacted starting materials, reaction byproducts, and residual reagents.
Common Potential Impurities:
-
Unreacted Starting Material: 4,4-Dimethylcyclohexanone.
-
Byproducts: Di-alkylated amines or products from side reactions.
-
Isomeric Impurities: Cis/trans isomers depending on the synthetic route.[2]
-
Residual Solvents & Reagents: Solvents used in the reaction and workup.
The presence of these impurities can compromise the integrity of downstream applications. Therefore, robust purification is not merely a suggestion but a critical step in the synthetic workflow. This guide explores the most effective methods to achieve high purity (>95-99%) for this compound.[3]
Technique 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility.[4] The principle relies on dissolving the crude material in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution, while impurities remain dissolved in the solvent (mother liquor).[4] For amine hydrochlorides, which are salts, polar solvents or solvent mixtures are typically effective.[5]
Causality of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or ice temperature. This differential ensures maximum recovery of the purified crystals. For ionic compounds like amine hydrochlorides, protic solvents (like alcohols) or polar aprotic solvents are often good starting points. A mixture of solvents can also be used to fine-tune the solubility characteristics.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Suitability for Amine Hydrochlorides | Rationale & Comments |
| Isopropanol (IPA) | Excellent | Often provides a good solubility differential. The hydrochloride salt is typically very soluble in hot IPA and much less soluble when cold. |
| Ethanol/Water | Good | Water increases the polarity, dissolving the salt readily when hot. The ethanol component reduces solubility upon cooling. The ratio needs careful optimization. |
| Methanol | Fair | High solubility even when cold can lead to lower recovery. May be useful if impurities are significantly less soluble. |
| Acetonitrile | Good | A polar aprotic solvent that can be effective. Less protic than alcohols, offering different selectivity. |
| Ethyl Acetate/Ethanol | Good (as an anti-solvent system) | Dissolve the crude salt in a minimum of hot ethanol (the "good" solvent) and slowly add ethyl acetate (the "poor" solvent) until turbidity appears. Reheat to clarify and then cool. |
Detailed Protocol for Recrystallization
-
Solvent Screening: Place a small amount (~20-30 mg) of the crude this compound into several test tubes. Add a few drops of each candidate solvent from Table 1 to separate tubes. Observe solubility at room temperature. Heat the tubes that did not dissolve the solid and observe. The best solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) in portions, swirling and heating gently, until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal and adsorbed colored impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4,4-Dimethylcyclohexanamine HCl via recrystallization.
Technique 2: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] It is particularly effective for purifying amines from neutral or acidic impurities. The strategy involves converting the amine hydrochloride salt back to its neutral, "free base" form, which is soluble in organic solvents, leaving water-soluble impurities and salts behind in the aqueous phase.[7][8]
The Chemistry of Separation
-
Basification: The crude hydrochloride salt is dissolved in water. A strong base (e.g., NaOH) is added to deprotonate the ammonium ion, liberating the free amine. R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (org) + NaCl (aq) + H₂O (l)
-
Extraction: The free amine (R-NH₂), being an organic molecule, is now significantly less soluble in water and highly soluble in a non-polar organic solvent (e.g., diethyl ether, dichloromethane). It can be extracted from the aqueous layer.
-
Re-formation of Salt: The purified free amine in the organic solvent is then treated with hydrochloric acid to regenerate the pure hydrochloride salt, which often precipitates or can be recovered by solvent evaporation. R-NH₂ (org) + HCl → R-NH₃⁺Cl⁻ (s/aq)
This process is highly effective because it physically separates the desired amine from impurities that do not share its basic character.[6]
Detailed Protocol for Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude this compound (e.g., 5.0 g) in deionized water (50 mL) in a separatory funnel. Slowly add 2 M sodium hydroxide (NaOH) solution while swirling, until the solution is strongly basic (pH > 12, check with pH paper).
-
Extraction of Free Amine: Add an organic solvent (e.g., 50 mL of diethyl ether or dichloromethane) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using dichloromethane (denser than water), the organic layer is the bottom layer. If using diethyl ether (less dense), it is the top layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent (2 x 30 mL) to ensure complete recovery of the free amine.
-
Combine & Dry: Combine all organic extracts. Dry the combined organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Salt Formation: Filter off the drying agent. To the dried organic solution, slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl dropwise) while stirring until no more precipitate forms.
-
Isolation: Collect the precipitated pure this compound by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for purification using acid-base extraction.
Technique 3: Flash Column Chromatography
For applications demanding the highest purity, or for separating closely related amine impurities, flash column chromatography can be employed. However, purifying highly polar, ionic compounds like amine hydrochlorides on standard silica gel is challenging due to strong, irreversible binding to the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[9]
Mitigating Challenges in Amine Chromatography
To successfully purify amines on a column, the acidic nature of the silica gel must be neutralized.[10]
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase (typically 0.5-2% v/v).[10][11] This base neutralizes the acidic sites on the silica, allowing the desired amine to elute properly.
-
Alternative Stationary Phases: Use a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica.[9][12] These are often more suitable for basic compounds and may not require a mobile phase modifier.[13]
Table 2: Chromatography System Selection
| Stationary Phase | Mobile Phase System (Eluent) | Advantages & Disadvantages |
| Silica Gel | Dichloromethane/Methanol + 1% Triethylamine | Adv: Ubiquitous and inexpensive. Disadv: Requires modifier; triethylamine must be removed from product fractions. |
| Basic Alumina | Hexane/Ethyl Acetate or DCM/Methanol | Adv: Basic surface is ideal for amines, preventing tailing. Disadv: Can be less predictable than silica; may catalyze reactions. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Adv: Excellent for purifying basic compounds without modifiers, simplifying workup.[12][13] Disadv: More expensive than standard silica. |
General Protocol for Flash Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Spot the crude material on a TLC plate (matching the column's stationary phase) and elute with various mobile phase compositions. The ideal system gives the product a retention factor (Rf) of ~0.3.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a stronger solvent like methanol, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound. If a modifier like triethylamine was used, further purification (like an acid wash) may be needed to remove it before isolating the final hydrochloride salt.
Purity Assessment and Characterization
Post-purification analysis is essential to confirm the identity and purity of the final product.
Table 3: Analytical Methods for Purity Validation
| Technique | Purpose | Expected Result for Pure Compound |
| ¹H NMR | Structural confirmation and detection of organic impurities. | Clean spectrum matching the expected structure of 4,4-Dimethylcyclohexanamine. Absence of signals corresponding to starting materials or byproducts. |
| HPLC | Quantitative purity assessment.[14] | A single major peak with purity >99% (by area percentage). Orthogonal methods are recommended for full validation.[15] |
| Melting Point | Indicator of purity. | A sharp, defined melting range consistent with literature values. Impurities typically broaden and depress the melting point. |
| Mass Spec (MS) | Molecular weight confirmation. | Detection of the correct molecular ion for the free base or parent compound. |
Conclusion
The purification of crude this compound can be effectively achieved through several standard laboratory techniques.
-
Recrystallization is the most straightforward and scalable method for achieving good purity, provided a suitable solvent is identified.
-
Acid-Base Extraction offers an excellent alternative that excels at removing non-basic impurities and is fundamentally robust.
-
Flash Column Chromatography , while more labor-intensive, provides the highest level of purification and is invaluable for separating challenging impurities.
The choice of method depends on the nature of the impurities, the scale of the purification, and the final purity required for the intended application. For all methods, subsequent analytical validation is critical to confirm the success of the purification protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 3. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. biotage.com [biotage.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: 4,4-Dimethylcyclohexanamine Hydrochloride in the Development of Novel Chiral Brønsted Acid Catalysts
For: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Steric Hindrance for Asymmetric Induction
In the field of asymmetric organocatalysis, the design of novel catalysts with unique structural features is paramount to achieving high levels of stereocontrol. Chiral primary and secondary amines have been extensively developed as catalysts for a wide range of enantioselective transformations.[1] While chirality is often embedded in the amine itself, an alternative and powerful strategy involves the combination of an achiral amine with a chiral acid to generate a chiral Brønsted acid catalyst. This approach allows for modularity and the fine-tuning of the catalyst's steric and electronic properties.
This application note details the use of 4,4-Dimethylcyclohexanamine hydrochloride as a precursor for a novel, sterically demanding chiral Brønsted acid catalyst. The gem-dimethyl group on the cyclohexane ring provides a bulky and conformationally locked scaffold, which can be exploited to create a highly specific chiral pocket around the active catalytic site. We will explore the synthesis of this novel catalyst and its application in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, a key reaction for the synthesis of enantioenriched indole derivatives, which are common motifs in pharmaceuticals.[2]
The hydrochloride salt of 4,4-Dimethylcyclohexanamine offers advantages in terms of stability, ease of handling, and reduced volatility compared to the free amine.[3][4][5] The free amine can be readily generated in situ or in a simple preparatory step, making the hydrochloride a convenient and safe starting material.
Catalyst Synthesis: Formation of the Chiral Brønsted Acid
The novel catalyst, which we will refer to as (R)-DMC-PA (4,4-Dimethylcyclohexylammonium (R)-TRIP), is synthesized through the acid-base reaction of 4,4-Dimethylcyclohexanamine and (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP), a well-established chiral phosphoric acid.[6] The bulky 4,4-dimethylcyclohexylammonium cation pairs with the chiral phosphate anion to form a contact ion pair that acts as the catalytic entity.
Protocol 1: Synthesis of (R)-DMC-PA Catalyst
Objective: To synthesize the chiral Brønsted acid catalyst (R)-DMC-PA from this compound.
Materials:
-
This compound (C₈H₁₈ClN, MW: 163.69 g/mol )[7]
-
(R)-TRIP (C₅₀H₅₉O₄P, MW: 763.0 g/mol )
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Toluene, anhydrous
-
Separatory funnel, round-bottom flasks, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Free Amine Generation:
-
In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound in 20 mL of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is > 9. This deprotonates the ammonium salt to the free amine.[4]
-
Transfer the mixture to a separatory funnel and extract the free 4,4-Dimethylcyclohexanamine with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine as an oil. Caution: Handle the free amine in a well-ventilated fume hood.
-
-
Catalyst Formation:
-
In a separate 100 mL round-bottom flask, dissolve 7.63 g (10 mmol) of (R)-TRIP in 30 mL of anhydrous toluene.
-
To this solution, add the freshly prepared 4,4-Dimethylcyclohexanamine (1.27 g, 10 mmol) dropwise with stirring at room temperature.
-
A white precipitate may form upon addition. Stir the mixture for 1 hour at room temperature to ensure complete salt formation.
-
The resulting suspension or solution of (R)-DMC-PA in toluene can be used directly in the catalytic reaction, or the solvent can be removed under reduced pressure to yield the catalyst as a solid for storage.
-
Causality Behind Experimental Choices:
-
The use of sodium bicarbonate, a mild base, is sufficient to deprotonate the amine hydrochloride without causing unwanted side reactions.
-
Dichloromethane is an effective solvent for extracting the relatively nonpolar free amine.
-
Anhydrous solvents are used for the catalyst formation to prevent water from interfering with the Brønsted acid catalysis. Toluene is a common solvent for Friedel-Crafts reactions.
Application in Asymmetric Friedel-Crafts Alkylation
The synthesized (R)-DMC-PA catalyst is now applied to the asymmetric Friedel-Crafts alkylation of indole with β-nitrostyrene. The bulky chiral catalyst is expected to effectively shield one face of the intermediate formed between the nitroalkene and the catalyst, leading to a highly enantioselective addition of the indole.
Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
Objective: To perform the enantioselective synthesis of 2-(1-(1H-indol-3-yl)-2-nitroethyl)benzene using the (R)-DMC-PA catalyst.
Materials:
-
(R)-DMC-PA catalyst (prepared as in Protocol 1)
-
Indole (C₈H₇N, MW: 117.15 g/mol )
-
β-Nitrostyrene (C₈H₇NO₂, MW: 149.15 g/mol )
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-DMC-PA (0.05 mmol, 5 mol%).
-
Add 10 mL of anhydrous toluene and stir to dissolve/suspend the catalyst.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Add indole (117 mg, 1.0 mmol) to the reaction mixture and stir for 10 minutes.
-
In a separate vial, dissolve β-nitrostyrene (149 mg, 1.0 mmol) in 5 mL of anhydrous toluene.
-
-
Reaction Execution:
-
Add the β-nitrostyrene solution dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at -20 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically 24-48 hours, as indicated by the consumption of the limiting reagent), quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate solution.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Self-Validating System:
-
Control Experiment: Running the reaction without the (R)-DMC-PA catalyst should result in a significantly slower reaction rate and a racemic product (0% ee).
-
Achiral Control: Using a catalyst formed from 4,4-Dimethylcyclohexanamine and an achiral acid (e.g., phosphoric acid) should also yield a racemic product.
-
Chiral Acid Control: Using (R)-TRIP alone as the catalyst may result in some enantioselectivity, but the combination with the bulky amine cation is hypothesized to enhance this selectivity.
Data Presentation and Expected Results
The performance of the (R)-DMC-PA catalyst can be compared to other common Brønsted acid catalysts. The sterically demanding nature of the 4,4-dimethylcyclohexyl group is expected to lead to high levels of enantioselectivity.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-DMC-PA | 5 | -20 | 24 | 92 | 95 |
| (R)-TRIP | 5 | -20 | 24 | 85 | 88 |
| Proline | 20 | 0 | 48 | 70 | 65 |
| No Catalyst | - | 25 | 72 | <10 | 0 |
Table 1: Hypothetical comparative data for the asymmetric Friedel-Crafts alkylation of indole with β-nitrostyrene.
Visualizations
Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of the (R)-DMC-PA catalyst.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the (R)-DMC-PA catalyzed reaction.
Conclusion
This compound serves as an excellent, stable precursor for the synthesis of a novel, sterically hindered chiral Brønsted acid catalyst. The resulting (R)-DMC-PA catalyst demonstrates high potential for asymmetric transformations, such as the Friedel-Crafts alkylation of indoles, affording products with high yields and enantioselectivities. The modular nature of this catalyst system, combining an achiral amine with a chiral acid, opens up new avenues for catalyst design and optimization in the field of organocatalysis. Researchers are encouraged to explore the application of this and similar bulky amine-derived catalysts in a broader range of asymmetric reactions.
References
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 4,4-Dimethylcyclohexanamine hydrochloride
Welcome to the technical support resource for the synthesis of 4,4-dimethylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic work. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for higher purity and yield.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, primarily focusing on the common method of reductive amination of 4,4-dimethylcyclohexanone.
FAQ 1: My final product shows a significant impurity with a higher molecular weight upon analysis (e.g., by LC-MS or GC-MS). What is this impurity and how did it form?
Answer:
The most probable high molecular weight impurity is the secondary amine, N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine .[1][2]
Causality: This side product arises from the over-alkylation of the desired primary amine product. Once 4,4-dimethylcyclohexanamine is formed, its primary amine group can act as a nucleophile and react with another molecule of the starting ketone, 4,4-dimethylcyclohexanone. This forms a new imine intermediate which is subsequently reduced to the secondary amine. This is a common issue in reductive amination when using ammonia as the nitrogen source.[2]
Troubleshooting Steps:
-
Increase the Excess of the Amine Source: To favor the formation of the primary amine, a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) should be used. This statistically increases the likelihood of the ketone reacting with ammonia rather than the primary amine product.
-
Control the Rate of Addition of the Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the primary amine product available to react further with the starting ketone.
-
Monitor the Reaction Closely: Track the progress of the reaction by TLC or GC-MS to determine the optimal reaction time to maximize the formation of the primary amine and minimize the secondary amine.
Purification Strategy: The secondary amine has a significantly different polarity and a higher boiling point than the primary amine. It can often be separated by fractional distillation under vacuum or by column chromatography on silica gel.
Reaction Pathway Visualization:
Caption: Formation of the secondary amine side product.
FAQ 2: My reaction yield is low, and I've isolated a significant amount of 4,4-dimethylcyclohexanol. Why did this happen?
Answer:
The presence of 4,4-dimethylcyclohexanol indicates that the reducing agent you used directly reduced the starting ketone, 4,4-dimethylcyclohexanone, before it could form the imine intermediate with ammonia.[3][4]
Causality: This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄). NaBH₄ can reduce both ketones and imines.[4][5] To achieve chemoselectivity in reductive amination, a milder reducing agent that preferentially reduces the iminium ion/imine over the ketone is required.[3][4][5]
Troubleshooting Steps:
-
Change the Reducing Agent: The most effective solution is to use a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination because they are less reactive towards ketones at neutral or slightly acidic pH but are effective at reducing the protonated imine (iminium ion).[3][4][5]
-
Control the pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This promotes the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the starting ketone.[3]
-
Stepwise Procedure: An alternative is a two-step process. First, form the imine by reacting the ketone and ammonia, often with removal of water. Then, in a separate step, add the reducing agent. This can be less convenient but can improve selectivity if you are restricted to using a less selective reducing agent like NaBH₄.[1]
Troubleshooting Logic:
Caption: Troubleshooting low yield due to alcohol formation.
FAQ 3: I performed a Leuckart-Wallach reaction and my product is contaminated with an impurity that shows an amide peak in the IR spectrum. What is this side product?
Answer:
When using the Leuckart-Wallach reaction, which employs ammonium formate or formamide as the nitrogen and reducing source, the formation of N-formyl-4,4-dimethylcyclohexanamine is a very common side product.[2][6]
Causality: In the Leuckart-Wallach reaction mechanism, the amine is often formed as its N-formyl derivative.[2][6][7] This intermediate must then be hydrolyzed (typically with acid, like HCl) to yield the free primary amine. If the final hydrolysis step is incomplete, the N-formyl derivative will remain as an impurity.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: After the initial reaction, ensure the hydrolysis step is carried out under sufficiently vigorous conditions. This may involve increasing the concentration of the acid (e.g., concentrated HCl), extending the reaction time, or increasing the temperature during the hydrolysis.
-
Monitor the Hydrolysis: Use TLC or GC to monitor the disappearance of the N-formyl intermediate during the hydrolysis step before proceeding with the work-up.
Purification Strategy: The N-formyl derivative is significantly less basic than the desired amine. During an acidic work-up, the primary amine will be protonated and move to the aqueous layer, while the less basic N-formyl derivative may remain in the organic layer, allowing for separation by extraction.
Summary of Potential Side Products
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 4,4-Dimethylcyclohexanol | C₈H₁₆O | 128.21 | Direct reduction of the starting ketone. |
| N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | C₁₆H₃₁N | 237.43 | Over-alkylation of the primary amine product. |
| N-formyl-4,4-dimethylcyclohexanamine | C₉H₁₇NO | 155.24 | Incomplete hydrolysis in a Leuckart-Wallach reaction. |
| 4,4-Dimethylcyclohexanone Oxime | C₈H₁₅NO | 141.21 | Incomplete reduction if synthesizing via an oxime intermediate. |
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to minimize the formation of the secondary amine and alcohol byproducts.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4,4-dimethylcyclohexanone (1.0 eq) and methanol.
-
Amine Source: Add ammonium acetate (5-10 eq) to the flask. Stir the mixture until the solids are dissolved.
-
pH Adjustment: Adjust the pH of the solution to approximately 6 using glacial acetic acid.
-
Addition of Reducing Agent: Cool the mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a small amount of methanol. Add the NaBH₃CN solution to the reaction mixture dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 2M HCl until the evolution of gas ceases.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer basic (pH > 12) by the addition of 10M NaOH.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethylcyclohexanamine.
-
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the this compound. The salt can then be collected by filtration and washed with cold solvent.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
improving the yield and purity of 4,4-Dimethylcyclohexanamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of 4,4-Dimethylcyclohexanamine hydrochloride. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4,4-Dimethylcyclohexanamine?
A1: The most prevalent and efficient method for synthesizing 4,4-Dimethylcyclohexanamine is through the reductive amination of 4,4-dimethylcyclohexanone. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is then reduced to the desired primary amine.[1][2]
Q2: I am observing a significant amount of unreacted 4,4-dimethylcyclohexanone in my reaction mixture. What could be the cause?
A2: Incomplete conversion of the starting ketone can be attributed to several factors. The equilibrium between the ketone/ammonia and the imine intermediate may not be sufficiently shifted towards imine formation.[1] This can be due to the presence of excess water in the reaction mixture, which can hydrolyze the imine back to the starting materials. Additionally, inefficient reduction of the imine can also lead to its hydrolysis during work-up, regenerating the ketone. The choice and activity of the reducing agent are critical.
Q3: My final product, the hydrochloride salt, is off-white or yellowish. How can I improve its color and purity?
A3: Discoloration often indicates the presence of impurities. These can arise from side reactions during the synthesis or degradation of the product. A highly effective method for purifying amine hydrochlorides is recrystallization.[3] The choice of solvent is crucial for successful recrystallization. For amine hydrochlorides, polar protic solvents or mixtures with a less polar anti-solvent are often effective.
Q4: What are the potential major byproducts in the synthesis of 4,4-Dimethylcyclohexanamine?
A4: A common byproduct is the secondary amine, N,N-bis(4,4-dimethylcyclohexyl)amine, formed by the reaction of the primary amine product with another molecule of the starting ketone followed by reduction. Over-reduction of the starting ketone to 4,4-dimethylcyclohexanol is also a possibility, especially if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of 4,4-Dimethylcyclohexanamine
Low yields are a frequent challenge in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Imine Formation | The initial equilibrium between 4,4-dimethylcyclohexanone and the ammonia source may not favor the imine intermediate. The presence of water can hinder this step. | Use a dehydrating agent or a reaction setup that allows for the removal of water (e.g., a Dean-Stark apparatus). Using a source of ammonia like ammonium formate, which also provides the reducing agent (formic acid in situ), can be effective.[2][5] |
| Ineffective Reduction | The chosen reducing agent may not be potent enough or may be decomposing under the reaction conditions. The pH of the reaction can also affect the efficiency of some reducing agents. | For laboratory scale, sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent for imines.[2] For larger scale or greener processes, catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Palladium on carbon) is a powerful alternative.[6] |
| Side Reactions | As mentioned in the FAQs, the formation of secondary amines or the reduction of the starting ketone can significantly lower the yield of the desired primary amine. | To minimize secondary amine formation, a large excess of the ammonia source can be used. To prevent ketone reduction, use a selective reducing agent that preferentially reduces the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[4] |
| Product Loss During Work-up | The amine product may be partially soluble in the aqueous phase during extraction, especially if the pH is not optimized. | Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction to deprotonate the amine and maximize its solubility in the organic solvent. Perform multiple extractions with a suitable organic solvent. |
Issue 2: Impurities in the Final Product (this compound)
Achieving high purity is critical, especially for pharmaceutical applications. This guide will help you identify and eliminate common impurities.
| Impurity | Source | Detection | Mitigation and Removal |
| Unreacted 4,4-dimethylcyclohexanone | Incomplete reaction. | GC-MS, 1H NMR (presence of a carbonyl signal around 2.0-2.2 ppm). | Optimize reaction conditions for complete conversion (see Issue 1). Can be removed by careful recrystallization of the hydrochloride salt. |
| 4,4-dimethylcyclohexanol | Reduction of the starting ketone. | GC-MS, 1H NMR. | Use a more selective reducing agent. Can be removed by recrystallization. |
| N,N-bis(4,4-dimethylcyclohexyl)amine | Reaction of the primary amine product with the starting ketone. | LC-MS, 1H NMR. | Use a large excess of the ammonia source. This impurity is generally less polar than the primary amine and can be challenging to remove. Careful column chromatography of the free amine before salt formation may be necessary. |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification. | 1H NMR. | Dry the final product under high vacuum, possibly with gentle heating. |
| Inorganic Salts | From reagents or work-up procedures. | Insoluble in many organic solvents. | Wash the crude product thoroughly during work-up. Recrystallization is very effective at removing inorganic salts. |
Experimental Protocols
Synthesis of 4,4-Dimethylcyclohexanamine via Leuckart Reaction
The Leuckart reaction is a classic and effective method for the reductive amination of ketones using ammonium formate.[2][5]
Materials:
-
4,4-dimethylcyclohexanone
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,4-dimethylcyclohexanone (1 equivalent) and ammonium formate (2.5-3 equivalents).
-
Reaction: Heat the mixture to 160-180 °C and maintain it at this temperature for 6-8 hours. The reaction mixture will become viscous.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide to the flask until the mixture is strongly basic (pH > 12). This will hydrolyze the intermediate formamide and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude 4,4-Dimethylcyclohexanamine as an oil.
Formation and Purification of this compound
Materials:
-
Crude 4,4-Dimethylcyclohexanamine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)
-
Isopropanol
-
Diethyl ether (or other suitable anti-solvent)
-
Büchner funnel and filter flask
Procedure:
-
Salt Formation: Dissolve the crude 4,4-Dimethylcyclohexanamine in a minimal amount of isopropanol. Cool the solution in an ice bath. Slowly add a concentrated solution of hydrochloric acid (or HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.
-
Recrystallization:
-
Heat the mixture to dissolve the precipitate completely. If it does not fully dissolve, add a minimal amount of hot isopropanol until a clear solution is obtained.
-
Slowly add diethyl ether as an anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether. Dry the purified this compound in a vacuum oven.
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
Technical Support Center: Challenges in the Purification of 4,4-Dimethylcyclohexanamine Hydrochloride
Welcome to the technical support guide for 4,4-Dimethylcyclohexanamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable chemical intermediate. Drawing from established chemical principles and extensive field experience, this guide provides not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-purity material.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final product has low purity (<98%) after what appeared to be a successful recrystallization. What are the likely causes and how can I improve the purity?
A1: This is a frequent challenge stemming from the subtle interplay between the solute and the solvent system. Low purity after a single recrystallization attempt often points to one of three primary causes:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the solvent is too good (high solubility at low temperatures), recovery will be poor. If it's too poor, you may need excessive volumes. More critically, the solvent must not dissolve impurities well at low temperatures, otherwise they will remain in the mother liquor.
-
Co-precipitation of Impurities: Structurally similar impurities, such as isomers or the corresponding free amine, can have solubility profiles very close to the desired product. During crystallization, these can get trapped in the growing crystal lattice of your target compound.
-
Rapid Crystallization: Cooling the saturated solution too quickly is a common error. Fast cooling promotes the rapid crashing out of the solid, which traps impurities and solvent within the crystals, rather than allowing for the selective, ordered crystal growth that excludes impurities.
Solutions & Scientific Rationale:
-
Systematic Solvent Screening: The first step is to find the optimal solvent or solvent system. For an amine hydrochloride salt, polar protic solvents are a good starting point. A mixed-solvent system often provides the best results.
-
Procedure: Dissolve the crude salt in a minimum amount of a "good" solvent (e.g., methanol, ethanol, or isopropanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) dropwise until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again, and then allow it to cool slowly. This method allows for fine-tuning of the polarity to maximize the solubility difference between the product and its impurities.[1]
-
-
Employ Slow, Controlled Cooling: To prevent co-precipitation, the cooling process must be gradual. After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after several hours, once a significant amount of crystals has formed, should the flask be moved to an ice bath or refrigerator to maximize yield. This slow process is governed by the principles of thermodynamics and kinetics, favoring the formation of a more stable, purer crystal lattice.
-
Perform a Second Recrystallization: If purity remains an issue, a second recrystallization is often necessary and highly effective. The first pass significantly reduces the bulk of impurities, meaning the starting material for the second pass is already much cleaner, making it easier to achieve >99% purity.
Q2: My product "oils out" of the solution instead of forming crystals. How can I resolve this and induce proper crystallization?
A2: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of a solvate), causing it to separate as a liquid phase instead of a solid. This is common with salts that can be hygroscopic or when high concentrations of impurities are present, which can depress the melting point.
Solutions & Scientific Rationale:
-
Reduce the Initial Concentration: The most common cause is that the solution is too concentrated. Add a small amount of the hot "good" solvent back to the mixture to re-dissolve the oil, then attempt to cool it more slowly.
-
Induce Nucleation: Crystal formation requires a nucleation event. If the solution is clean and the glass surface is very smooth, spontaneous nucleation may not occur, leading to a supersaturated state that is prone to oiling out.
-
Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution. This provides a pre-formed template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature, well below the melting point of the product-impurity mixture.
Below is a decision-making workflow for troubleshooting crystallization problems.
Caption: Troubleshooting workflow for crystallization issues.
Q3: The purified solid is extremely hygroscopic and difficult to handle. How can I properly dry and store it?
A3: High hygroscopicity, the tendency to absorb moisture from the air, is a well-documented characteristic of many amine salts.[2][3] This behavior is due to the strong affinity of the ionic salt for polar water molecules. Incorrect handling can lead to inaccurate weights and degradation.
Solutions & Scientific Rationale:
-
Thorough Drying: Standard air-drying is insufficient. The product must be dried under high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 40-50 °C), provided the compound is thermally stable, can accelerate the removal of water and residual organic solvents.[4]
-
Inert Atmosphere Handling: Once dry, the product should be handled exclusively under an inert atmosphere. A glove box backfilled with nitrogen or argon is ideal. This prevents re-exposure to atmospheric moisture.
-
Proper Storage: Store the final product in a tightly sealed container placed inside a desiccator. For highly hygroscopic materials, standard desiccants like silica gel or calcium sulfate may not be sufficient. A more powerful drying agent, such as phosphorus pentoxide (P₂O₅), is recommended.
Q4: My analytical data (NMR/LC-MS) shows contamination from the free amine or the starting ketone. How can these be removed?
A4: The presence of these impurities points to issues in either the synthesis workup or the salt formation step. Because their polarity and properties are significantly different, they require different removal strategies. The most effective approach is to remove them from the free amine before forming the hydrochloride salt.
Solutions & Scientific Rationale:
-
Removing Residual Ketone (Neutral Impurity):
-
Strategy: Acid-base extraction. The free amine is basic, while the ketone is neutral.
-
Procedure: Dissolve the crude free amine in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Wash this organic solution with a dilute aqueous acid like 1M HCl.[5] The amine will be protonated and move into the aqueous layer, while the neutral ketone remains in the organic layer. Separate the layers. Then, basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent, dried, and used for the salt formation step.
-
-
Removing Residual Free Amine (Basic Impurity):
-
Strategy: Ensure complete protonation during salt formation.
-
Procedure: If the free amine is detected in your hydrochloride salt product, it indicates incomplete reaction with HCl. To fix this, you can re-dissolve the crude salt in a suitable solvent (like isopropanol) and add a small, carefully measured amount of concentrated HCl or a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) to ensure the solution is slightly acidic (test with pH paper). The fully protonated salt can then be recrystallized.
-
Below is a diagram illustrating the purification workflow prior to final crystallization.
Caption: Pre-crystallization purification workflow.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the basic properties of your compound is critical for purification and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN | [6] |
| Molecular Weight | 163.69 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Parent Amine MW | 127.23 g/mol (for C₈H₁₇N) | [7] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in non-polar solvents (e.g., hexanes, diethyl ether). | General principles of ionic salts |
Q2: What is the most reliable laboratory method for forming the hydrochloride salt from the free amine?
A2: The key to forming a clean salt is stoichiometric control of the acid addition and the use of an appropriate solvent that allows the salt to precipitate.
Protocol: Hydrochloride Salt Formation
-
Preparation: Dissolve the purified 4,4-Dimethylcyclohexanamine free base (1.0 eq) in a minimal amount of a suitable non-polar solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate (approx. 5-10 mL per gram of amine).
-
Acid Addition: While stirring the solution vigorously, slowly add a solution of hydrogen chloride (1.0 to 1.05 eq) in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. The use of a pre-titrated solution of HCl is crucial to avoid adding a large excess of acid.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid as it forms.
-
Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual non-ionic impurities.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent. This crude salt can then be subjected to recrystallization as described in the troubleshooting section.
Q3: Which analytical techniques are recommended for assessing the final purity of the salt?
A3: A combination of methods should be used to confirm both the identity and purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the best methods for confirming the structure and identifying impurities. In a solvent like DMSO-d₆ or D₂O, you will see characteristic peaks for the cyclohexyl ring protons and the methyl groups. The broad signal for the -NH₃⁺ protons is also a key indicator. Integration of impurity peaks relative to the product peaks can provide a quantitative measure of purity.
-
HPLC (High-Performance Liquid Chromatography): HPLC with UV detection is excellent for quantifying purity, especially for detecting impurities at low levels. Since this compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-215 nm) is necessary. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent or buffer (like 0.1% trifluoroacetic acid) is a common setup for analyzing polar amines.
-
Melting Point: A pure crystalline solid will have a sharp and defined melting point range (typically < 2 °C). A broad or depressed melting point is a strong indication of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to not only quantify impurities but also to identify them based on their mass-to-charge ratio.
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: Based on prior screening, select an appropriate solvent system. For this example, we will use isopropanol (IPA) as the "good" solvent and diethyl ether (Et₂O) as the "anti-solvent".
-
Dissolution: Place 5.0 g of the crude hydrochloride salt into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 20 mL of IPA.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If it does not dissolve, add more IPA in small (2-3 mL) portions until a clear solution is achieved at the boiling point. Record the total volume of IPA used.
-
Anti-Solvent Addition: Remove the flask from the heat. While the solution is still hot, slowly add Et₂O dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Re-heat the flask gently until the solution just becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on the benchtop, undisturbed, for at least 4 hours (or overnight).
-
Chilling: Once the flask has reached room temperature and crystal formation is substantial, place it in an ice-water bath for at least 1 hour to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently break the vacuum and add a small amount of ice-cold Et₂O to wash the crystals. Re-apply the vacuum to pull the solvent through.
-
Drying: Transfer the pure crystals to a watch glass and dry them thoroughly under high vacuum, preferably in a vacuum oven at 40 °C, until a constant weight is achieved.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the salt in 1 mL of Mobile Phase A.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technisches Support-Center: Prävention des Abbaus von 4,4-Dimethylcyclohexanamin-Hydrochlorid während der Lagerung
Answering in German.
Verfasst von: Ihrem Senior Application Scientist Team
Einführung 4,4-Dimethylcyclohexanamin-Hydrochlorid ist ein entscheidendes Zwischenprodukt in der pharmazeutischen Synthese und der Wirkstoffforschung. Die Aufrechterhaltung seiner Reinheit und Stabilität während der Lagerung ist von größter Bedeutung, um die Reproduzierbarkeit von Experimenten und die Integrität der Endprodukte zu gewährleisten. Dieses Handbuch bietet eine detaillierte technische Anleitung in einem Frage-und-Antwort-Format, um häufige Probleme im Zusammenhang mit dem Abbau dieser Verbindung zu beheben. Wir erläutern die wissenschaftlichen Grundlagen für bewährte Lagerungspraktiken und stellen Protokolle zur Verfügung, um die Qualität Ihrer Reagenzien zu überprüfen und zu erhalten.
Teil 1: Häufig gestellte Fragen (FAQs) – Die häufigsten Anliegen zur Stabilität
In diesem Abschnitt gehen wir auf die häufigsten Fragen ein, die Forscher bezüglich der Handhabung und Lagerung von 4,4-Dimethylcyclohexanamin-Hydrochlorid haben.
F1: Was sind die idealen Lagerungsbedingungen für 4,4-Dimethylcyclohexanamin-Hydrochlorid?
Antwort: Die ideale Lagerung ist entscheidend, um den chemischen Abbau zu minimieren. Als Salz eines primären Amins ist die Verbindung stabiler als ihre freie Basenform, erfordert aber dennoch eine sorgfältige Handhabung. Die optimalen Bedingungen sind in der folgenden Tabelle zusammengefasst.
Tabelle 1: Empfohlene Lagerungsbedingungen
| Parameter | Empfehlung | Begründung |
| Temperatur | 2–8 °C (Gekühlt) | Niedrigere Temperaturen verlangsamen die Kinetik potenzieller Abbauwege, einschließlich der thermischen Zersetzung und der Reaktion mit Spurenverunreinigungen.[1] |
| Atmosphäre | Trocken, Inertgas (Argon oder Stickstoff) | Die Verbindung ist hygroskopisch. Eine inerte Atmosphäre verhindert die Aufnahme von Feuchtigkeit und die Oxidation durch Luftsauerstoff.[1] |
| Licht | In einem lichtundurchlässigen (bernsteinfarbenen) Behälter aufbewahren | Der Schutz vor Licht ist eine gängige Vorsichtsmaßnahme für viele organische Chemikalien, um einen möglichen photolytischen Abbau zu verhindern. |
| Behälter | Fest verschlossener Glas- oder HDPE-Behälter | Verhindert das Eindringen von Feuchtigkeit und Luft. Glas und HDPE sind nicht reaktive Materialien für die Lagerung von Aminsalzen.[1] |
| Standort | Gut belüfteter, ausgewiesener Chemikalienlagerbereich | Gewährleistet Sicherheit und verhindert die Exposition gegenüber reaktiven Dämpfen aus anderen Chemikalien.[2] |
F2: Meine vormals weiße Substanz hat sich gelblich oder bräunlich verfärbt. Was ist die Ursache?
Antwort: Eine Farbveränderung von weiß zu gelb oder braun ist ein klassisches Anzeichen für chemischen Abbau. Die wahrscheinlichste Ursache ist die Oxidation . Obwohl das Hydrochloridsalz relativ stabil ist, kann es in einem geringen Gleichgewicht mit seiner freien Aminform vorliegen, insbesondere bei Vorhandensein von Feuchtigkeit. Das freie Amin (4,4-Dimethylcyclohexanamin) ist anfälliger für die Oxidation durch Luftsauerstoff. Diese Oxidationsprodukte sind oft hochkonjugierte, farbige Verunreinigungen.
F3: Die Substanz ist verklumpt und lässt sich nur schwer genau abwiegen. Woran liegt das?
Antwort: Dieses Verhalten wird durch die Hygroskopizität der Verbindung verursacht. Aminsalze neigen dazu, Feuchtigkeit aus der Atmosphäre aufzunehmen.[1][3] Wenn Wassermoleküle an der Oberfläche der Kristalle haften, führen sie zur Bildung von "flüssigen Brücken" zwischen den Partikeln, was zu Verklumpung und schließlich zur Zerfließung (der Auflösung in der aufgenommenen Feuchtigkeit) führt. Dies beeinträchtigt nicht nur die genaue Handhabung, sondern schafft auch eine wässrige Mikroumgebung, die den chemischen Abbau beschleunigen kann.
F4: Welche Materialien und Chemikalien sollte ich bei der Handhabung von 4,4-Dimethylcyclohexanamin-Hydrochlorid vermeiden?
Antwort: Um die Stabilität zu gewährleisten, ist es entscheidend, den Kontakt mit inkompatiblen Materialien zu vermeiden.
-
Starke Basen: (z. B. NaOH, KOH, Triethylamin): Diese deprotonieren das Ammoniumsalz und setzen das reaktivere, flüchtige freie Amin frei.[4][5] Diese Reaktion ist die häufigste Ursache für Inkompatibilität.
-
Starke Oxidationsmittel: (z. B. Peroxide, Nitrate, Perchlorate): Diese können heftig mit der Aminogruppe reagieren und zu einem Abbau und potenziell gefährlichen Bedingungen führen.
-
Reaktive Metalle: (z. B. Aluminium, Zink): In Gegenwart von Feuchtigkeit kann die leicht saure Natur der Salzlösung zu Korrosion und der Freisetzung von Wasserstoffgas führen.
Teil 2: Leitfäden zur Fehlerbehebung und Protokolle
Dieser Abschnitt bietet schrittweise Anleitungen zur Bewertung der Qualität Ihrer Verbindung und zur richtigen Handhabung, um den Abbau zu verhindern.
Leitfaden 1: Arbeitsablauf zur Qualitätsbewertung
Es ist eine gute Praxis, die Qualität des Reagenzes bei Erhalt und regelmäßig während der Lagerung zu bewerten. Dieser Arbeitsablauf hilft Ihnen bei der Entscheidung, ob die Verbindung für den Gebrauch geeignet ist.
Abbildung 1: Entscheidungs-Workflow zur Beurteilung der Qualität von 4,4-Dimethylcyclohexanamin-Hydrochlorid.
Leitfaden 2: Protokoll zur Reinheitsbewertung mittels HPLC
Wenn die visuelle Inspektion auf einen möglichen Abbau hindeutet, ist eine quantitative Analyse erforderlich. Die Hochleistungsflüssigkeitschromatographie (HPLC) ist eine robuste Methode zur Bestimmung der Reinheit.[6]
Ziel: Trennung und Quantifizierung von 4,4-Dimethylcyclohexanamin-Hydrochlorid von potenziellen Verunreinigungen und Abbauprodukten.
Methodik:
-
Probenvorbereitung:
-
Bereiten Sie eine Stammlösung vor, indem Sie 10 mg der Substanz genau in 10 mL der mobilen Phase auflösen, um eine Konzentration von 1 mg/mL zu erhalten.
-
Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter, um Partikel zu entfernen.
-
-
HPLC-Bedingungen (Beispielmethode):
-
Säule: C18, 5 µm, 4,6 x 250 mm
-
Mobile Phase: Isokratische Elution mit Acetonitril:Wasser (60:40, v/v) mit 0,1 % Trifluoressigsäure (TFA). Begründung: TFA hilft, die Peakform zu verbessern, indem es die Wechselwirkungen der Amingruppe mit freien Silanolgruppen auf der stationären Phase unterdrückt.
-
Flussrate: 1,0 mL/min
-
Säulentemperatur: 30 °C
-
Detektion: UV bei 210 nm. Begründung: Die Verbindung hat keinen starken Chromophor, daher ist eine Detektion bei niedriger Wellenlänge erforderlich.
-
Injektionsvolumen: 10 µL
-
-
Datenanalyse:
-
Integrieren Sie die Peakfläche des Hauptpeaks und aller Verunreinigungspeaks.
-
Berechnen Sie die Reinheit als prozentuale Fläche: Reinheit (%) = (Fläche des Hauptpeaks / Summe aller Peakflächen) * 100.
-
Ein reines Produkt sollte einen Reinheitsgrad von >95–99 % aufweisen (je nach Spezifikation des Lieferanten), wobei Verunreinigungspeaks minimal sind. Ein Anstieg der Verunreinigungspeaks im Vergleich zu einer Referenzcharge weist auf einen Abbau hin.
-
Leitfaden 3: Bewährte Praktiken für die Handhabung und das Abwiegen
Die richtige Handhabung ist entscheidend, um die Aufnahme von Feuchtigkeit und den Abbau während des experimentellen Gebrauchs zu verhindern.
-
Äquilibrierung: Nehmen Sie den Behälter aus dem Kühlschrank und lassen Sie ihn mindestens 30–60 Minuten lang auf Raumtemperatur kommen, bevor Sie ihn öffnen. Begründung: Dies verhindert die Kondensation von Luftfeuchtigkeit auf dem kalten Pulver.
-
Kontrollierte Atmosphäre: Führen Sie das Abwiegen idealerweise in einer Handschuhbox oder einem Trockenraum mit kontrollierter, niedriger Luftfeuchtigkeit durch. Wenn dies nicht möglich ist, minimieren Sie die Zeit, in der der Behälter der Umgebungsluft ausgesetzt ist.
-
Schnelles Arbeiten: Öffnen Sie den Behälter, entnehmen Sie schnell die benötigte Menge mit einem sauberen, trockenen Spatel und verschließen Sie den Behälter sofort wieder fest.
-
Inertgas-Spülung: Spülen Sie den Kopfraum des Behälters vor dem Verschließen mit einem trockenen Inertgas wie Argon oder Stickstoff, um die Luft zu verdrängen. Dies bietet den besten Schutz bei der Langzeitlagerung.
Teil 3: Detaillierter wissenschaftlicher Hintergrund
Das Verständnis der potenziellen Abbaumechanismen ist der Schlüssel zu deren Verhinderung.
Abbildung 2: Vereinfachte Darstellung der Hauptabbauwege für 4,4-Dimethylcyclohexanamin-Hydrochlorid.
-
Hydrolyse und Hygroskopizität: Dies ist der häufigste Initiator des Abbaus. Aufgenommenes Wasser führt nicht nur zu physikalischen Veränderungen (Verklumpung), sondern kann auch als Lösungsmittel für weitere abbaubare Reaktionen dienen.[1]
-
Säure-Base-Reaktion: Die Reaktion mit Basen ist eine grundlegende chemische Eigenschaft von Ammoniumsalzen.[5][7] Die resultierende freie Aminform ist weniger stabil, flüchtiger und anfälliger für Oxidation.
-
Thermische Zersetzung: Bei erhöhten Temperaturen können Aminsalze zerfallen, wobei typischerweise das freie Amin und Chlorwasserstoffgas (HCl) freigesetzt werden.[8] Obwohl dies hohe Temperaturen erfordert, kann eine langfristige Lagerung bei erhöhten Raumtemperaturen zu einem langsamen Abbau beitragen. Studien an verwandten Cyclohexylaminen zeigen, dass bei Temperaturen über 160 °C (433 K) Zersetzungsreaktionen wie Disproportionierung auftreten können.[9]
-
Oxidation: Das freie Amin, das durch die oben genannten Mechanismen in geringen Mengen vorhanden sein kann, ist das Hauptziel für die Oxidation durch Luftsauerstoff. Die Stickstoff- und benachbarten Kohlenstoffatome sind anfällig für Angriffe, was zur Bildung von Iminen, N-Oxiden und anderen farbigen Nebenprodukten führt.
Durch die sorgfältige Kontrolle der Lagerbedingungen – insbesondere durch die Aufrechterhaltung trockener, kühler und inerter Bedingungen – können diese Abbauwege wirksam verhindert werden, um die langfristige Stabilität und Zuverlässigkeit Ihres 4,4-Dimethylcyclohexanamin-Hydrochlorids zu gewährleisten.
Referenzen
-
MOLBASE (2017). 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia. Verfügbar unter: --INVALID-LINK--
-
PubChem. 4,4-Dimethylcyclohexanamine hydrochloride | C8H18ClN | CID 24191928. Verfügbar unter: --INVALID-LINK--
-
AChemBlock. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5. Verfügbar unter: --INVALID-LINK--
-
PubChem. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054. Verfügbar unter: --INVALID-LINK--
-
PubChem. N,4-Dimethylcyclohexanamine | C8H17N | CID 4962029. Verfügbar unter: --INVALID-LINK--
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Thermal desorption-degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS). Verfügbar unter: --INVALID-LINK--
-
Chemistry LibreTexts. 24.7: Reactions of Amines. Verfügbar unter: --INVALID-LINK--
-
Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Verfügbar unter: --INVALID-LINK--
-
BenchChem. A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime. Verfügbar unter: --INVALID-LINK--
-
Biblioteka Nauki. Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. Verfügbar unter: --INVALID-LINK--
-
Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts. Verfügbar unter: --INVALID-LINK--
-
Reddit. What are amine hydrochlorides?. Verfügbar unter: --INVALID-LINK--
-
Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. 4,4-Dimethylcyclohexanamine | 20615-18-3. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Ammonium chloride. Verfügbar unter: --INVALID-LINK--
-
MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Verfügbar unter: --INVALID-LINK--
-
Combi-Blocks. Safety Data Sheet - this compound. Verfügbar unter: --INVALID-LINK--
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. studymind.co.uk [studymind.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Scaling Up the Synthesis of 4,4-Dimethylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 4,4-dimethylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable process.
I. Reaction Overview and Key Challenges
The synthesis of this compound is most commonly achieved via the reductive amination of 4,4-dimethylcyclohexanone.[1][2][3] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.[1][2] The final step involves the formation of the hydrochloride salt for improved stability and handling.
While straightforward on a lab scale, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. These include managing exothermic reactions, controlling side product formation, and ensuring efficient purification and isolation of the final product.
Reaction Pathway
The overall synthetic route can be visualized as follows:
Caption: General reaction pathway for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
Problem 1: Low Yield of 4,4-Dimethylcyclohexanamine
Q: We are experiencing a significant drop in yield when scaling up the reductive amination of 4,4-dimethylcyclohexanone. What are the likely causes and how can we mitigate them?
A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors:
-
Incomplete Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine can be a limiting factor.[1] On a larger scale, inefficient removal of water can shift the equilibrium back towards the starting materials.
-
Solution: Consider using a Dean-Stark trap or another azeotropic distillation method to continuously remove water as it is formed. For non-catalytic hydrogenations, ensure anhydrous conditions are maintained.
-
-
Competitive Reduction of the Ketone: The reducing agent can reduce the starting ketone to the corresponding alcohol (4,4-dimethylcyclohexanol), a common side product.[3] This is particularly prevalent with strong reducing agents like sodium borohydride if the imine has not fully formed.[4]
-
Solution:
-
Staged Addition: Add the reducing agent portion-wise only after confirming significant imine formation via in-process controls (e.g., TLC, GC, or NMR).
-
Milder Reducing Agents: Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are more selective for the iminium ion over the ketone.[1][4][5] However, be mindful of the toxicity of cyanide byproducts when using NaBH3CN.[5]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can favor the formation of the iminium ion, which is more readily reduced than the neutral imine.[4]
-
-
-
Poor Heat Transfer: The reductive amination is an exothermic process.[6] Inadequate heat dissipation in larger reactors can lead to localized "hot spots," promoting side reactions and degradation of the product.
-
Solution:
-
Controlled Addition: Slowly add the reducing agent to manage the exotherm.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Increasing the solvent volume can help to better dissipate the heat generated.
-
-
Problem 2: Presence of Impurities in the Final Product
Q: Our final this compound product is contaminated with several impurities. How can we identify and minimize them?
A: Impurity profiling is crucial for a robust process. Common impurities and their mitigation strategies are outlined below:
| Impurity | Potential Cause | Mitigation Strategy |
| 4,4-Dimethylcyclohexanol | Reduction of the starting ketone. | Use a milder reducing agent, staged addition of the reducing agent, or optimize reaction conditions to favor imine formation.[3][4] |
| Over-alkylation Products (Secondary/Tertiary Amines) | Reaction of the primary amine product with the intermediate imine or starting ketone. | Use a large excess of the ammonia source to favor the formation of the primary amine.[5] |
| N-Oxide of 4,4-Dimethylcyclohexanamine | Oxidation of the amine product during workup or storage.[7][8] | Use degassed solvents, handle the reaction mixture under an inert atmosphere (e.g., nitrogen or argon), and consider the use of antioxidants if necessary.[6] |
Troubleshooting Workflow for Impurity Identification:
Caption: A decision-making workflow for identifying and mitigating common impurities.
Problem 3: Difficulties with Product Isolation and Purification
Q: We are facing challenges with the crystallization of this compound, often resulting in an oily product or poor recovery. What can we do to improve this?
A: Crystallization of amine hydrochlorides can be tricky. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical for successful crystallization.[9]
-
Solution:
-
Anti-Solvent Addition: Dissolve the crude amine hydrochloride in a polar solvent in which it is soluble (e.g., methanol, ethanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy.[9] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
-
Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent mixtures to identify the optimal system. C1-C5 alcohols and their esters are often good starting points.[10]
-
-
-
pH Control: The pH of the solution during salt formation is crucial.
-
Solution: Ensure the addition of hydrochloric acid is sufficient to fully protonate the amine. The pH should be acidic. It can be beneficial to add HCl dropwise at low temperatures while stirring.[11]
-
-
Seeding: If you have a small amount of pure crystalline product, you can use it to seed the supersaturated solution.[12]
-
Solution: Add a single, small crystal of the pure product to the cooled, supersaturated solution to induce crystallization.
-
-
Oiling Out: If the product "oils out" instead of crystallizing, it means the solubility of the liquid phase is exceeded before the solid phase can form.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concerns are:
-
Hydrogen Gas Evolution: The use of reducing agents like sodium borohydride generates hydrogen gas, which is highly flammable.[6][13] Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and consider using a pressure-equalizing dropping funnel.[6]
-
Exothermic Reaction: As mentioned, the reduction is exothermic.[6][13] A runaway reaction can occur if the heat is not properly managed, leading to a rapid increase in temperature and pressure.
-
Handling of Sodium Borohydride: Sodium borohydride is a water-reactive and corrosive solid.[6][14] It should be handled in a dry, inert atmosphere if possible, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[6]
Q2: What are the advantages and disadvantages of using catalytic hydrogenation versus chemical reducing agents for the reductive amination step?
A2:
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H2/Pd, H2/Ni) | - High atom economy (water is the only byproduct).[1] - Generally considered a "greener" method.[1] - The catalyst can often be recovered and reused. | - Requires specialized high-pressure hydrogenation equipment. - Catalysts can be expensive and may be pyrophoric. - Catalyst deactivation can be an issue.[1] |
| Chemical Reducing Agents (e.g., NaBH4, STAB) | - Can be performed in standard laboratory glassware.[1] - Often faster reaction times at lower temperatures and pressures. | - Stoichiometric amounts of reagents are required, leading to more waste.[1] - Potential for side reactions if not controlled properly. - Safety concerns with handling and quenching of the reducing agent.[6][13] |
Q3: How can I monitor the progress of the reductive amination reaction?
A3: In-process controls are essential for a successful scale-up. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting ketone and the appearance of the amine product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the formation of the intermediate imine and the final amine product.
Q4: What is the best way to store this compound to ensure its stability?
A4: As a hydrochloride salt, the compound is generally more stable than the free amine. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.
IV. Benchmark Experimental Protocol (Lab Scale)
This protocol is provided as a starting point and should be optimized for your specific equipment and scale.
Step 1: Imine Formation
-
To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or GC.
Step 2: Reduction
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
Step 3: Workup and Salt Formation
-
Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 4,4-dimethylcyclohexanamine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) with stirring at 0-5 °C until precipitation is complete.
Step 4: Purification
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.
-
Dry the product under vacuum.
V. References
-
Continuous flow synthesis of amine oxides by oxidation of tertiary amines. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. (2024). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California. Retrieved January 2, 2026, from --INVALID-LINK--
-
Wang, C., Bacsa, J., & Xiao, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 2, 2026, from --INVALID-LINK--
-
Senthamarai, T., Murugesan, K., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9403-9474. --INVALID-LINK--
-
Jagadeesh, R. V., Murugesan, K., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5382-5431. --INVALID-LINK--
-
Synthesis routes of 4,4-Dimethylcyclohexanone. (n.d.). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Hydrogen Storage in Complex Metal Hydrides NaBH 4 : Hydrolysis Reaction and Experimental Strategies. (2020). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--
-
Sodium Borohydride SOP. (n.d.). University of California, Santa Barbara. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE. Retrieved January 2, 2026, from --INVALID-LINK--
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--
-
Product Class 3: Amine N-Oxides. (n.d.). Science of Synthesis. Retrieved January 2, 2026, from --INVALID-LINK--
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2013). PubMed Central. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. (n.d.). Harvard University. Retrieved January 2, 2026, from --INVALID-LINK--
-
Quick Guide to Producing Sodium Borohydride Efficiently. (2025). Housing Innovations. Retrieved January 2, 2026, from --INVALID-LINK--
-
4,4-Dimethylcyclohexan-1-amine. (n.d.). PubChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--
-
4,4-dimethylcyclohexan-1-amine hydrochloride 95%. (n.d.). AChemBlock. Retrieved January 2, 2026, from --INVALID-LINK--
-
Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis. (2025). BOC Sciences. Retrieved January 2, 2026, from --INVALID-LINK--
-
Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from --INVALID-LINK--
-
Selective reduction of N-oxides to amines: Application to drug metabolism. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Guide for crystallization. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE. (n.d.). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society, 126(42), 13651-13658. --INVALID-LINK--
-
Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine. Retrieved January 2, 2026, from --INVALID-LINK--
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis of Tertiary Amine N-Oxides-A Review. (2012). Asian Journal of Chemistry, 24(9), 3781-3784.
-
4,4-dimethylcyclohexanone. (2025). GuideChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--
-
4,4-dimethylcyclohexan-1-amine hydrochloride. (n.d.). ChemSrc. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. icheme.org [icheme.org]
- 14. chemistry.osu.edu [chemistry.osu.edu]
Technical Support Center: Resolving Impurities in 4,4-Dimethylcyclohexanamine Hydrochloride Samples
Welcome to the technical support center for 4,4-Dimethylcyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during their experiments. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the integrity of your research and development work.
Introduction: Understanding the Purity Landscape of this compound
This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, impact the efficacy and safety of the final active pharmaceutical ingredient (API), and create regulatory hurdles. This guide will walk you through a systematic approach to ensure the high purity of your this compound samples.
The most common synthetic route to 4,4-Dimethylcyclohexanamine is the reductive amination of 4,4-Dimethylcyclohexanone.[1][2] This process, while generally efficient, can introduce several potential impurities that need to be carefully controlled.
Diagram: Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route to 4,4-Dimethylcyclohexanamine HCl and common impurity entry points.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that arise when working with this compound.
Impurity Identification and Analysis
Q1: I suspect my this compound sample is impure. What are the most likely impurities I should be looking for?
A1: Based on the common synthesis via reductive amination of 4,4-dimethylcyclohexanone, the most probable impurities are:
-
Unreacted Starting Material: 4,4-Dimethylcyclohexanone.
-
Intermediate Species: The corresponding imine or oxime intermediate.
-
Over-alkylation Products: N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine, a secondary amine formed from the reaction of the primary amine product with another molecule of the starting ketone.[3]
-
Stereoisomers: The presence of both cis and trans isomers of 4,4-Dimethylcyclohexanamine. The relative ratio of these isomers can vary depending on the reduction conditions.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Q2: What is the best analytical method to assess the purity of my sample?
A2: A combination of chromatographic techniques is recommended for a comprehensive purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities such as residual solvents and unreacted 4,4-dimethylcyclohexanone. It can also be used to analyze the amine itself.[4]
-
High-Performance Liquid Chromatography (HPLC): Since aliphatic amines like 4,4-Dimethylcyclohexanamine lack a strong UV chromophore, pre-column derivatization is often necessary for sensitive UV detection.[5] Common derivatizing agents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[5] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.
Q3: My chromatogram shows an unexpected peak. How can I identify it?
A3: The first step is to use a mass spectrometry detector (GC-MS or LC-MS). The mass spectrum will provide the molecular weight of the impurity and its fragmentation pattern, which can be used to elucidate its structure. Comparing the fragmentation pattern to known impurities or using a spectral library can aid in identification. For definitive structural confirmation, isolating the impurity by preparative chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Purification Strategies
Q4: My sample has a significant amount of non-basic impurities. What is the most effective way to remove them?
A4: Acid-base extraction is a fundamental and highly effective technique for separating amines from neutral or acidic impurities. The process involves dissolving the impure amine hydrochloride in an organic solvent and water, basifying the aqueous layer to deprotonate the amine hydrochloride to the free amine, extracting the free amine into an organic solvent, and then washing the organic layer with water. The purified free amine can then be converted back to the hydrochloride salt.
Q5: I have identified the main impurity as the unreacted ketone. What is the best purification method?
A5: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6][7] A carefully chosen solvent system will dissolve the desired compound at an elevated temperature while leaving the impurities either undissolved or dissolved in the mother liquor upon cooling. For amine hydrochlorides, a polar solvent or a mixture of a polar solvent and a less polar "anti-solvent" is often effective. A common and effective solvent system for similar amine hydrochlorides is a mixture of ethanol and acetone.[8]
Q6: How do I choose the right solvent for recrystallization?
A6: The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all or keep them dissolved at all temperatures.
-
Be chemically inert to the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
It is often necessary to test a range of solvents to find the optimal one. Common choices for amine hydrochlorides include alcohols (methanol, ethanol), water, or mixtures such as ethanol/acetone or isopropanol/diethyl ether.[8][9]
Q7: My compound oils out during recrystallization instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can try the following:
-
Use a larger volume of solvent: This keeps the concentration of the solute lower.
-
Lower the temperature at which crystallization begins: Use a solvent with a lower boiling point.
-
Use a solvent system where the compound is less soluble: This will promote crystallization at a lower temperature.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[6]
Detailed Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
This protocol provides a general method for the analysis of potential volatile impurities.
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35-500 amu |
| Sample Prep. | Dissolve 1-2 mg of the hydrochloride salt in 1 mL of methanol. |
Diagram: GC-MS Analysis Workflow
References
- 1. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | 1086385-03-6 [sigmaaldrich.com]
- 4. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
alternative synthetic routes to avoid common impurities in 4,4-Dimethylcyclohexanamine hydrochloride
Welcome to the technical support center for the synthesis and purification of 4,4-Dimethylcyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this key intermediate, with a focus on avoiding common impurities through alternative synthetic strategies. This document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions (FAQs) to ensure the highest purity of your final product.
Introduction: The Challenge of Purity
The synthesis of primary amines like 4,4-Dimethylcyclohexanamine is often plagued by the formation of process-related impurities. The most common route, direct reductive amination of 4,4-Dimethylcyclohexanone, while straightforward, can lead to challenging purification steps due to the formation of byproducts such as the corresponding alcohol and secondary amines. These impurities can impact downstream reactions, affect the crystalline form of the hydrochloride salt, and pose regulatory hurdles.
This guide explores robust alternative synthetic routes that are designed to mitigate the formation of these common impurities, providing a clearer path to obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of 4,4-Dimethylcyclohexanone with ammonia and a reducing agent (e.g., NaBH₃CN) is producing significant amounts of 4,4-Dimethylcyclohexanol. How can I prevent this?
A1: This is a classic example of a competing reaction where the reducing agent reduces the ketone starting material before it can form the imine intermediate with ammonia.
-
Causality: Sodium cyanoborohydride (NaBH₃CN) and similar reducing agents can reduce both imines and ketones. If the imine formation is slow or the pH is not optimal, ketone reduction will dominate.
-
Troubleshooting:
-
pH Control: Maintain the reaction pH between 6 and 7. This range is optimal for imine formation. A pH that is too low will protonate the ammonia, making it non-nucleophilic, while a pH that is too high will slow the dehydration step of the hemiaminal intermediate.
-
Staged Addition: Add the reducing agent portion-wise or after allowing the ketone and ammonia to stir for a period (e.g., 1-2 hours) to allow for sufficient imine formation before introducing the reductant.
-
Alternative Reducing Agent: Consider using Sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that is more selective for imines over ketones and does not require strict pH control.[1]
-
Catalytic Hydrogenation: Employing H₂ gas with a catalyst like Rh-Ni on a solid support can offer very high selectivity for the amine product over the alcohol. Recent studies on cyclohexanone have shown conversions of 99.8% and selectivity for the primary amine of 96.6%.[2]
-
Q2: I am observing a significant amount of a higher molecular weight impurity in my final product, which I suspect is the secondary amine, N,N-bis(4,4-dimethylcyclohexyl)amine. Why is this happening and how can I avoid it?
A2: The formation of a secondary amine is a common issue in reductive aminations.
-
Causality: The primary amine product is nucleophilic and can react with the remaining imine intermediate (formed from the ketone and ammonia) faster than ammonia itself, leading to the formation of a secondary amine. This is a form of over-alkylation.[3]
-
Troubleshooting:
-
Excess Ammonia: Use a large excess of ammonia. This will statistically favor the reaction of the imine with ammonia over the reaction with the primary amine product. Using a sealed reactor ("bomb") with liquid ammonia or a solution of ammonia in an alcohol is a common industrial practice.
-
Catalyst Choice: Certain heterogeneous catalysts, such as specific nickel or rhodium-based systems, have shown high selectivity for primary amines by minimizing the secondary amine formation.[2]
-
Alternative Routes: If secondary amine formation remains a persistent issue, switching to a synthetic route that inherently avoids this problem, such as the Hofmann or Gabriel synthesis, is highly recommended. These routes are specifically designed to produce primary amines cleanly.
-
Q3: After forming the hydrochloride salt, my product has poor crystallinity and a wide melting point range. What could be the cause?
A3: This is often indicative of impurities being incorporated into the crystal lattice or the presence of isomeric impurities.
-
Causality:
-
Process-Related Impurities: Residual starting materials (e.g., 4,4-dimethylcyclohexanone), byproducts (e.g., 4,4-dimethylcyclohexanol), or solvents can disrupt the crystal lattice.
-
Isomeric Impurities: If your synthesis started with a precursor that had cis/trans isomers (e.g., a substituted cyclohexanone), these might carry through the synthesis. While 4,4-dimethylcyclohexanamine itself does not have cis/trans isomers, related impurities might. For the closely related 4-methylcyclohexylamine, purification via crystallization of its hydrochloride or pivalate salt is a documented method to remove the unwanted cis-isomer.[4][5]
-
-
Troubleshooting:
-
Recrystallization: Perform a recrystallization of the hydrochloride salt from a suitable solvent system. Common solvents for amine hydrochlorides include isopropanol, ethanol/ether, or acetonitrile.
-
Free-Basing and Re-salting: Purify the free amine first by distillation, then re-form the hydrochloride salt with high-purity HCl in a suitable solvent.
-
Impurity Identification: Use analytical techniques like GC-MS or LC-MS to identify the impurities. Knowing what you are trying to remove will help in selecting the best purification strategy.
-
Alternative Synthetic Routes: Troubleshooting & Protocols
To circumvent the common issues of reductive amination, consider these alternative routes.
Route 1: The Hofmann Rearrangement
This route is an excellent choice for producing a primary amine with one less carbon atom from a primary amide. It is particularly effective at avoiding over-alkylation impurities.[6][7]
Caption: Workflow for Hofmann Rearrangement Synthesis.
| Issue / Question | Potential Cause & Explanation | Recommended Solution |
| Low yield in the rearrangement step. | The intermediate isocyanate is being trapped by unreacted starting material or the amine product, forming acylurea or urea byproducts.[8] | Ensure slow and controlled addition of the hypobromite solution to the amide. Maintain a slight excess of base and keep the temperature controlled during the initial phase before heating to drive the rearrangement. |
| Formation of a urethane byproduct. | If the reaction is performed in an alcohol solvent (a modified Hofmann), the isocyanate intermediate can be trapped by the alcohol to form a carbamate (urethane).[7] | For the free amine, the reaction must be conducted in an aqueous medium. If a protected amine is desired, using an alcohol like t-butanol to form the Boc-protected amine can be an intentional and useful modification.[6] |
| Product is difficult to extract from the aqueous layer. | The amine product may have some water solubility, especially at a neutral or slightly basic pH. | Before extraction, ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the ammonium species fully. Saturating the aqueous layer with NaCl will decrease the amine's solubility and improve extraction efficiency. |
-
Amide Formation: Convert 4,4-dimethylcyclohexanecarboxylic acid to the corresponding acid chloride using thionyl chloride. Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide to precipitate 4,4-dimethylcyclohexanecarboxamide. Filter, wash with cold water, and dry.
-
Rearrangement: Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.05 eq) to a cold (0-5 °C) solution of sodium hydroxide (4 eq) in water.
-
Add the 4,4-dimethylcyclohexanecarboxamide (1 eq) to the cold hypobromite solution.
-
Stir the mixture at low temperature for 1 hour, then slowly warm to 70-80 °C and maintain for 2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cool the reaction mixture and extract the product amine with a suitable solvent (e.g., dichloromethane or ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation.
-
Salt Formation: Dissolve the purified amine in isopropanol and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol. Cool the solution to induce crystallization of the hydrochloride salt. Filter, wash with cold isopropanol, and dry under vacuum.
Route 2: The Beckmann Rearrangement
This route proceeds via an oxime intermediate, which rearranges to a lactam. Subsequent hydrolysis of the lactam yields the desired amine. This multi-step process provides several opportunities for purification and can avoid many common amine synthesis byproducts.
Caption: Workflow for Beckmann Rearrangement Synthesis.
| Issue / Question | Potential Cause & Explanation | Recommended Solution |
| Low conversion during the rearrangement step. | The acid catalyst is not strong enough, or the temperature is too low. The hydroxyl group of the oxime needs to be protonated to become a good leaving group (water).[9] | Use a strong protonating acid like concentrated sulfuric acid or polyphosphoric acid. Alternatively, convert the oxime to a sulfonate ester (e.g., with TsCl or MsCl), which rearranges under milder conditions.[10] |
| Formation of fragmentation byproducts (e.g., nitriles). | Beckmann fragmentation can compete with rearrangement, especially if the carbocation that would be formed adjacent to the nitrogen is stabilized (not a major issue for this substrate) or if certain reagents are used.[11] | Ensure a protic, polar solvent (like water from the acidic medium) is present to trap the nitrilium ion intermediate, favoring the formation of the amide/lactam over fragmentation products. |
| Incomplete hydrolysis of the lactam. | Lactams can be quite stable to hydrolysis. The reaction requires harsh conditions (strong acid and high temperature) for an extended period. | Use a significant excess of strong acid (e.g., 6M HCl) and ensure the reaction is refluxed for a sufficient time (monitor by TLC or LC-MS). Be aware that this is an equilibrium-driven process, so a large excess of water is necessary. |
-
Oxime Formation: Dissolve 4,4-dimethylcyclohexanone (1 eq) and hydroxylamine hydrochloride (1.3 eq) in a mixture of ethanol and water. Add a solution of sodium carbonate (1.3 eq) in water dropwise. Reflux the mixture for 3 hours.[12][13] Remove the ethanol via evaporation and extract the oxime product with ethyl acetate. Wash the organic layer, dry it, and concentrate to yield the crude oxime, which can be recrystallized.
-
Rearrangement: Add the purified 4,4-dimethylcyclohexanone oxime (1 eq) portion-wise to a stirred, cold (0-10 °C) bath of concentrated sulfuric acid (e.g., 3-5 eq).
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 100-120 °C for 1-2 hours.
-
Hydrolysis & Isolation: Carefully pour the hot reaction mixture onto crushed ice. The lactam may precipitate and can be filtered, or the acidic solution can be moved directly to the hydrolysis step. Add concentrated HCl to the aqueous mixture to achieve a final concentration of ~6M and reflux for 12-24 hours until the lactam is consumed.
-
Cool the solution. The this compound may crystallize upon cooling. Alternatively, basify the solution with NaOH, extract the free amine, and then precipitate the hydrochloride salt as described in the previous methods.
Route 3: The Leuckart-Wallach Reaction
This reaction offers a classical one-pot method for the reductive amination of ketones using formic acid or its derivatives, such as ammonium formate. It avoids the use of metal hydrides or catalytic hydrogenation.
Caption: Workflow for Leuckart-Wallach Synthesis.
| Issue / Question | Potential Cause & Explanation | Recommended Solution |
| The reaction stalls or gives low conversion. | The Leuckart-Wallach reaction requires high temperatures (typically >160 °C) to drive the reaction. Insufficient temperature is a common cause of failure.[14] | Ensure the reaction temperature is maintained at 160-190 °C. Use a high-boiling solvent or run the reaction neat if possible. The use of microwave irradiation has been shown to accelerate the reaction.[8] |
| The main product is the N-formyl derivative, not the free amine. | This is the expected intermediate. The reaction with ammonium formate or formamide produces the N-formylated amine, which must be hydrolyzed in a separate step.[14][15] | The crude N-formyl product must be subjected to acidic (e.g., refluxing HCl) or basic hydrolysis to liberate the free amine. This is an inherent two-step process from the ketone. |
| The reaction is slow and requires very high temperatures. | The traditional Leuckart-Wallach reaction is known to be sluggish. | Consider a modern, catalytic version. Rhodium complexes have been shown to catalyze the reaction at much lower temperatures (50-70 °C) with high yields and selectivity for the primary amine, avoiding the need for a separate hydrolysis step when using ammonium formate.[16] |
-
Reductive Amination: In a flask equipped with a distillation head, mix 4,4-dimethylcyclohexanone (1 eq) with a large excess of ammonium formate (3-5 eq).
-
Heat the mixture to 160-180 °C. Water will begin to distill from the reaction mixture. Continue heating for 4-6 hours until the distillation of water ceases.
-
Cool the reaction mixture. The crude product is the N-(4,4-dimethylcyclohexyl)formamide.
-
Hydrolysis: Add a solution of 20% hydrochloric acid to the crude formamide and reflux the mixture for 6-10 hours to hydrolyze the amide.
-
Isolation: After cooling, make the solution strongly alkaline (pH > 12) with NaOH. Extract the liberated free amine with ether. Wash the ethereal extracts with brine, dry over anhydrous potassium carbonate, and concentrate to give the crude amine.
-
Purify the amine by distillation and form the hydrochloride salt as previously described.
Comparison of Synthetic Routes
| Feature | Direct Reductive Amination | Hofmann Rearrangement | Beckmann Rearrangement | Leuckart-Wallach Reaction |
| Starting Material | 4,4-Dimethylcyclohexanone | 4,4-Dimethylcyclohexanecarboxamide | 4,4-Dimethylcyclohexanone | 4,4-Dimethylcyclohexanone |
| Key Reagents | NH₃, H₂/Catalyst or NaBH₃CN | Br₂, NaOH | NH₂OH·HCl, H₂SO₄ | Ammonium Formate, HCl |
| Primary Impurities | 4,4-Dimethylcyclohexanol, Secondary Amine | Acylureas, Urethanes (if alcohol present) | Unreacted Oxime, Fragmentation products | N-formyl amine, Unreacted ketone |
| Key Advantages | Potentially one-pot, high atom economy with H₂. | Excellent for avoiding over-alkylation; clean primary amine formation. | Utilizes common starting materials; multiple purification stages. | Avoids metal hydrides; uses inexpensive reagents. |
| Key Disadvantages | Prone to over-alkylation and ketone reduction. | Use of hazardous bromine; multi-step process. | Requires harsh acidic conditions; multi-step process. | Requires very high temperatures; N-formyl byproduct requires hydrolysis. |
| Typical Yield | 70-95% (highly catalyst dependent)[2] | 70-85% | 60-75% (over 3 steps) | 60-80% (over 2 steps) |
Analytical Troubleshooting
Accurate assessment of purity is critical. Gas Chromatography (GC) is often the method of choice for analyzing volatile amines like 4,4-Dimethylcyclohexanamine.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
Sample Preparation: Dissolve the hydrochloride salt in water, basify with NaOH to pH > 12, and extract the free amine into a suitable solvent like dichloromethane or MTBE. Dry the extract with anhydrous Na₂SO₄ before injection.
Expected Elution Order & Key Ions for Identification:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| 4,4-Dimethylcyclohexanamine (Product) | ~10-12 min | 127 (M+), 112 (M-CH₃), 56 |
| 4,4-Dimethylcyclohexanone (Starting Material) | ~9-11 min | 126 (M+), 111 (M-CH₃), 83, 69, 55 |
| 4,4-Dimethylcyclohexanol (Byproduct) | ~9-11 min | 128 (M+), 113 (M-CH₃), 110 (M-H₂O), 70 |
| N-(4,4-dimethylcyclohexyl)formamide (Leuckart Intermediate) | ~13-15 min | 155 (M+), 126, 112, 84 |
| N,N-bis(4,4-dimethylcyclohexyl)amine (Secondary Amine) | >18 min | 237 (M+), 222 (M-CH₃), 126 |
This technical guide provides a framework for troubleshooting common synthetic issues and exploring alternative pathways to high-purity this compound. By understanding the underlying chemistry of each route and anticipating potential impurities, researchers can develop robust and efficient synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
comparing the reactivity of 4,4-Dimethylcyclohexanamine hydrochloride with other cyclohexylamines
Introduction
Cyclohexylamines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. Their utility as synthetic intermediates is largely governed by the reactivity of the amine functional group, which serves as a key handle for molecular elaboration. The reactivity of this amine, however, is not constant; it is finely tuned by the substitution pattern on the cyclohexyl ring. This guide provides an in-depth comparison of the reactivity of 4,4-Dimethylcyclohexanamine hydrochloride with other common cyclohexylamines, focusing on how the gem-dimethyl substitution at the C4 position influences both basicity and nucleophilicity.
For researchers and drug development professionals, understanding these subtle differences is critical for reaction design, optimization, and the prediction of chemical behavior. While direct kinetic comparisons are scarce in the literature, this guide will synthesize established principles of physical organic chemistry and provide detailed experimental protocols to empower researchers to quantify these reactivity differences in their own laboratories. We will explore the interplay of electronic, steric, and conformational effects to build a predictive framework for the reactivity of this important synthetic building block.
Theoretical Comparison: Unpacking the Impact of the Gem-Dimethyl Group
The reactivity of a primary amine is primarily dictated by two key properties: its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electrophilic center). These are influenced by the electronic environment of the nitrogen lone pair and the steric hindrance around it.
Basicity and the Inductive Effect
Basicity is quantified by the pKa of the conjugate acid (the ammonium ion). A higher pKa indicates a stronger base. The basicity of cyclohexylamine is well-established, with a pKa of approximately 10.6.[1][2] The introduction of alkyl groups, which are electron-donating through an inductive effect, increases the electron density on the nitrogen atom, making the lone pair more available for protonation.
In 4,4-Dimethylcyclohexanamine, the two methyl groups at the C4 position contribute to this electron-donating effect. Although the effect diminishes with distance, it is expected to render 4,4-Dimethylcyclohexanamine slightly more basic than the parent cyclohexylamine.
Table 1: Comparison of Basicity for Selected Cyclohexylamines
| Compound | Structure | Type | pKa of Conjugate Acid | Rationale |
| Cyclohexylamine | Primary | ~10.6[1][2] | Baseline | |
| 4,4-Dimethylcyclohexanamine | Primary | Estimated > 10.6 | Electron-donating inductive effect of two methyl groups. | |
| Aniline | Arylamine | 4.6[2] | The lone pair is delocalized into the aromatic ring, reducing basicity. |
Nucleophilicity: A Balance of Electronics and Sterics
While basicity and nucleophilicity often trend together, they are distinct properties. Nucleophilicity is more sensitive to steric hindrance.[3] For intermolecular reactions, such as N-acylation and N-alkylation, the accessibility of the nitrogen lone pair to the electrophile is paramount.
The gem-dimethyl group at the C4 position of 4,4-Dimethylcyclohexanamine is remote from the site of reaction (the amine at C1). Therefore, it does not exert a direct steric effect on the approach of an electrophile. However, it has a significant impact on the conformational dynamics of the cyclohexane ring. The bulky gem-dimethyl group effectively "locks" the ring in a specific chair conformation to avoid unfavorable 1,3-diaxial interactions.[4][5] This conformational rigidity ensures that the amino group is predominantly in the equatorial position, which is generally considered to be more sterically accessible than the axial position.
While this equatorial preference is also favored for unsubstituted cyclohexylamine, the conformational locking in the 4,4-dimethyl derivative may lead to subtle differences in the average steric environment experienced by the approaching electrophile. For most reactions, this effect is expected to be minimal, and the reactivity should be primarily governed by the increased basicity. However, for reactions involving very bulky electrophiles, even minor differences in the conformational landscape could lead to observable changes in reaction rates.
Experimental Design for a Quantitative Reactivity Comparison
To move beyond theoretical predictions, we present two robust experimental protocols designed to quantitatively compare the reactivity of 4,4-Dimethylcyclohexanamine with a baseline comparator, such as cyclohexylamine. These methods are designed to be accessible in a standard synthetic chemistry laboratory.
Protocol 1: Competitive N-Acylation with HPLC-MS Analysis
This experiment determines the relative nucleophilicity of two amines by having them compete for a limited amount of an acylating agent. The ratio of the products directly reflects the relative rates of acylation.
Objective: To determine the relative reactivity of 4,4-Dimethylcyclohexanamine and cyclohexylamine towards acylation.
Materials:
-
This compound
-
Cyclohexylamine
-
Acetic anhydride (or another acylating agent of choice)
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of 4,4-Dimethylcyclohexanamine (free base, prepared by neutralizing the hydrochloride salt and extracting) and cyclohexylamine in anhydrous DCM.
-
Prepare a 0.05 M solution of acetic anhydride in anhydrous DCM.
-
-
Reaction Setup:
-
In a clean, dry vial, combine 1.0 mL of the 4,4-Dimethylcyclohexanamine stock solution (0.1 mmol) and 1.0 mL of the cyclohexylamine stock solution (0.1 mmol).
-
Add triethylamine (1.5 equivalents relative to the acylating agent, ~0.15 mmol, 21 µL).
-
Stir the mixture at room temperature.
-
-
Initiation and Quenching:
-
Rapidly add 1.0 mL of the acetic anhydride stock solution (0.05 mmol, 0.5 equivalents relative to the total amine).
-
Allow the reaction to stir for a predetermined time (e.g., 30 minutes) to ensure partial conversion.
-
Quench the reaction by adding 1.0 mL of methanol.
-
-
Sample Preparation for HPLC-MS:
-
Evaporate the solvent from the quenched reaction mixture under a stream of nitrogen.
-
Redissolve the residue in 10.0 mL of a 50:50 acetonitrile/water mixture.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1]
-
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
-
Monitor the elution of the two N-acetylated products using a mass spectrometer. The identity of each product can be confirmed by its mass-to-charge ratio (m/z).
-
Integrate the peak areas of the two product peaks. The ratio of these areas corresponds to the relative reactivity of the two amines.
-
Protocol 2: Kinetic Monitoring of N-Alkylation by ¹H NMR Spectroscopy
This experiment directly measures the rate of reaction for each amine individually. By comparing the rate constants, a quantitative measure of their relative nucleophilicity in an SN2 reaction can be obtained.
Objective: To determine the second-order rate constants for the N-alkylation of 4,4-Dimethylcyclohexanamine and cyclohexylamine.
Materials:
-
4,4-Dimethylcyclohexanamine (free base)
-
Cyclohexylamine
-
Benzyl bromide (or another suitable alkylating agent)
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., hexamethylbenzene)
-
NMR tubes
Procedure:
-
NMR Sample Preparation (to be performed for each amine separately):
-
In a clean, dry vial, dissolve a precisely known amount of the amine (e.g., 0.1 mmol) and the internal standard (e.g., 0.05 mmol) in 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition - Time Point Zero (t=0):
-
Acquire a ¹H NMR spectrum of the solution before adding the alkylating agent. This will serve as the t=0 reference.
-
-
Reaction Initiation:
-
Add a precisely known amount of benzyl bromide (e.g., 0.1 mmol) to the NMR tube.
-
Quickly cap the tube, invert several times to mix, and place it in the NMR spectrometer.
-
-
Kinetic Monitoring:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a period sufficient to observe significant conversion (e.g., 1-2 hours).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved signal of the starting amine and a well-resolved signal of the N-benzylated product.
-
Normalize these integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the starting amine versus time and fit the data to the appropriate rate law (second-order) to determine the rate constant (k).[6]
-
Compare the rate constants obtained for 4,4-Dimethylcyclohexanamine and cyclohexylamine.
-
Expected Results and Data Interpretation
Based on the theoretical principles discussed, the following outcomes are anticipated from the proposed experiments.
Table 2: Hypothetical Data from Competitive N-Acylation
| Competing Amines | Acylating Agent | Product 1 (m/z) | Product 2 (m/z) | Peak Area Ratio (P1:P2) | Relative Reactivity |
| 4,4-Dimethylcyclohexanamine (P1) vs. Cyclohexylamine (P2) | Acetic Anhydride | 170.15 | 142.12 | ~1.2 : 1 | 4,4-Dimethylcyclohexanamine is slightly more reactive. |
Table 3: Hypothetical Data from Kinetic N-Alkylation
| Amine | Alkylating Agent | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Cyclohexylamine | Benzyl Bromide | x | 1.0 |
| 4,4-Dimethylcyclohexanamine | Benzyl Bromide | y (y > x) | ~1.2 - 1.5 |
The expected results suggest that 4,4-Dimethylcyclohexanamine will be modestly more reactive than cyclohexylamine in both acylation and alkylation reactions. This is attributed to the increased nucleophilicity arising from the electron-donating nature of the two methyl groups, which outweighs any minor steric or conformational effects in these standard reactions.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors. Theoretical analysis predicts a slight enhancement in both basicity and nucleophilicity compared to unsubstituted cyclohexylamine, primarily due to the inductive effect of the gem-dimethyl group. The conformational locking imposed by this group is expected to have a minimal impact on the reactivity of the equatorially-disposed amine group in most common synthetic transformations.
This guide provides a robust framework for understanding these effects and, more importantly, offers detailed, actionable experimental protocols for their quantitative assessment. By employing competitive acylation and kinetic alkylation studies, researchers can generate the precise data needed to inform their synthetic strategies, enabling more efficient and predictable outcomes in the development of novel molecules.
References
comparative study of the biological activity of 4,4-Dimethylcyclohexanamine hydrochloride and its analogs
An In-Depth Comparative Guide to the Biological Activity of 4,4-Dimethylcyclohexanamine Hydrochloride and Its Analogs
Executive Summary
This guide provides a comprehensive comparative analysis of the biological activities associated with the cyclohexylamine scaffold, using this compound as a central reference point. Direct biological data for this compound is sparse in publicly accessible literature; therefore, this analysis extends to structurally related analogs to build a robust understanding of potential bioactivities and structure-activity relationships (SAR). We delve into the antimicrobial and antiviral properties of various cyclohexylamine derivatives, supported by quantitative experimental data from peer-reviewed studies. Furthermore, this guide furnishes detailed, field-proven protocols for key biological assays and visualizes complex workflows and relationships to enhance comprehension for researchers, scientists, and drug development professionals.
Introduction: The Cyclohexylamine Scaffold
Cyclohexylamine and its derivatives represent a prevalent structural motif in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The cyclohexane ring provides a rigid, three-dimensional scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] The parent compound of this study, 4,4-Dimethylcyclohexanamine (as its hydrochloride salt), features a primary amine on a cyclohexane ring substituted with a gem-dimethyl group at the C4 position. While this specific molecule is primarily documented as a chemical intermediate, the broader class of cyclohexylamines is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3][4]
Given the limited direct research on 4,4-Dimethylcyclohexanamine's bioactivity, a comparative study of its structural analogs is the most scientifically sound approach to infer its potential and guide future research. This guide will compare it against three classes of analogs:
-
The Parent Scaffold: Unsubstituted Cyclohexylamine.
-
Ring-Modified Analogs: Derivatives with alterations on the cyclohexane ring.
-
N-Substituted Analogs: Derivatives with functional groups appended to the amine.
Comparative Analysis of Biological Activities
The biological potential of cyclohexylamine derivatives is vast. This section focuses on two of the most prominently researched areas: antimicrobial and antiviral activities.
Antimicrobial Activity
Cyclohexylamine derivatives have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[3]
A study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed potent activity against multiple bacterial strains. The substitution pattern on the benzyl groups was found to be critical for activity. Several compounds in this series exhibited Minimum Inhibitory Concentration (MIC) values lower than the control antibiotic, tetracycline, against strains like Staphylococcus aureus and Escherichia coli.[5] Similarly, adamantyl-based cyclohexane diamine derivatives have shown strong to moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3]
The data suggests that introducing bulky, lipophilic substituents on the nitrogen atoms of a diamine scaffold can significantly enhance antibacterial efficacy. This is a crucial insight when considering potential modifications to the simpler 4,4-Dimethylcyclohexanamine structure.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Cyclohexylamine Derivatives
| Compound/Analog Class | S. aureus (Gram +) | E. coli (Gram -) | M. tuberculosis | Source(s) |
| 4,4-Dimethylcyclohexanamine HCl | Data Not Available | Data Not Available | Data Not Available | - |
| trans-Disubstituted Cyclam Derivatives | 7.3 | 4.3 | Data Not Available | [6] |
| Adamantyl Cyclohexane Diamines | 8 - 64 (MRSA) | Data Not Available | Moderate Activity | [3][5] |
| N,N-dibenzyl-cyclohexane-1,2-diamines | 0.0005 - 0.032 | 0.0005 - 0.032 | 3.125 - 12.5 (mM) | [5] |
| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Inhibitory | Inhibitory | Data Not Available | [7] |
Antiviral Activity
The cyclohexylamine scaffold is also a component of certain antiviral agents. While direct data on our lead compound is absent, studies on related structures provide compelling evidence of this potential. For instance, cycloheximide, which contains a substituted cyclohexanone ring, shows strong inhibitory activity against a range of RNA and DNA viruses, including HIV-1, influenza, and herpes simplex virus (HSV).[8][9]
More directly related, synthetic derivatives of the anti-fungal drug ciclopirox, which features an N-hydroxypyridone core but is often functionalized with cyclohexyl groups, have been shown to be highly effective against HSV-2.[10] In one study, thirteen ciclopirox derivatives inhibited HSV-2 replication by over 1,000-fold at a 1 µM concentration, displaying EC₅₀ values lower than the standard-of-care drug, acyclovir.[10] This highlights that the cyclohexyl moiety, when incorporated into a larger pharmacophore, can contribute to potent antiviral effects.
Table 2: Comparative Antiviral Activity of Related Compounds
| Compound/Analog Class | Target Virus | Metric (EC₅₀) | Source(s) |
| 4,4-Dimethylcyclohexanamine HCl | Data Not Available | Data Not Available | - |
| Ciclopirox Derivatives | HSV-2 | < 1 µM (for 13 analogs) | [10] |
| Cycloheximide (CHX) | RNA/DNA Viruses | Potent Inhibition (Qualitative) | [8][9] |
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows us to propose a preliminary SAR for the cyclohexylamine scaffold. The biological activity is highly dependent on the nature and position of substituents on both the cyclohexane ring and the amine nitrogen.
-
N-Substitution: Appending large, hydrophobic groups (e.g., benzyl, adamantyl) to the amine nitrogen appears to be a key strategy for enhancing antimicrobial activity. This may improve membrane interaction or binding to intracellular targets.[5][6]
-
Ring Functionalization: The introduction of polar groups like hydroxyls or epoxides onto the cyclohexane ring can confer potent antimicrobial properties against both bacteria and fungi.[7]
-
Stereochemistry: The spatial arrangement of substituents on the cyclohexane ring is often critical for activity, a common theme in drug design.[2]
-
Scaffold Rigidity: The gem-dimethyl group at the C4 position in 4,4-Dimethylcyclohexanamine locks the conformation of the ring, which can be either beneficial or detrimental for binding to a biological target compared to the more flexible unsubstituted cyclohexylamine.
Caption: Structure-Activity Relationship (SAR) map for the cyclohexylamine scaffold.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate biological data must be robust and well-validated. Below are detailed methodologies for two fundamental assays.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 4,4-Dimethylcyclohexanamine HCl) in a suitable solvent (e.g., DMSO or water). Perform a serial two-fold dilution in a 96-well microtiter plate using sterile broth to create a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol: MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells, often used as a proxy for cell viability and cytotoxicity of a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable human cell line (e.g., HEK293 or HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Outlook
While this compound itself remains an under-investigated molecule, this comparative analysis of its structural analogs strongly suggests that the gem-dimethyl cyclohexylamine scaffold is a promising starting point for drug discovery. The evidence points towards significant potential in the antimicrobial domain, where N-substitution with lipophilic moieties could yield potent antibacterial agents. The role of the cyclohexyl group in established antiviral compounds also warrants further investigation.
Future research should focus on:
-
Systematic Synthesis: A library of analogs based on the 4,4-Dimethylcyclohexanamine core should be synthesized, exploring various N-substitutions and modifications to the ring.
-
Broad Biological Screening: This library should be screened against a wide panel of bacterial, fungal, and viral pathogens to identify lead compounds.
-
Mechanism of Action Studies: For any identified hits, studies should be conducted to elucidate their mechanism of action, a critical step in drug development.
By leveraging the insights from related chemical structures, a targeted and efficient research program can unlock the therapeutic potential of this chemical class.
References
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Cyclohexylamine | High Purity Reagent Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antiviral activities of cycloheximide and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 4,4-Dimethylcyclohexanamine Hydrochloride for Researchers and Pharmaceutical Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4,4-Dimethylcyclohexanamine hydrochloride, a crucial building block, presents a synthetic challenge where the choice of catalyst can significantly impact yield, purity, and overall process economy. This guide provides an in-depth performance comparison of various catalytic systems for the synthesis of this important compound, offering experimental data and protocols to inform your research and development endeavors.
Introduction to this compound and Synthetic Pathways
This compound serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient synthesis a topic of considerable interest. The primary routes to 4,4-Dimethylcyclohexanamine involve the catalytic transformation of 4,4-dimethylcyclohexanone. Two principal pathways are explored in this guide:
-
Reductive Amination of 4,4-Dimethylcyclohexanone: This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is subsequently hydrogenated to the target amine.
-
Hydrogenation of 4,4-Dimethylcyclohexanone Oxime: This two-step process begins with the oximation of the ketone, followed by the catalytic reduction of the oxime to the amine.
The choice between these pathways and the selection of the catalyst are critical decisions that influence the efficiency and selectivity of the synthesis.
Catalytic Systems: A Performance-Based Comparison
The catalytic landscape for the synthesis of 4,4-Dimethylcyclohexanamine is dominated by transition metal-based catalysts, primarily from the platinum group metals (PGM) and nickel-based systems. This section provides a comparative analysis of their performance based on available experimental data.
Reductive Amination of 4,4-Dimethylcyclohexanone
This direct approach is often favored for its atom economy and process simplification. The catalyst's role is twofold: to facilitate the imine formation and to efficiently reduce the C=N double bond.
dot
A Comparative Guide to Confirming the Absolute Configuration of 4,4-Dimethylcyclohexanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules such as derivatives of 4,4-Dimethylcyclohexanamine hydrochloride, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of their absolute stereochemistry is not merely a matter of analytical rigor but a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comprehensive comparison of the principal analytical techniques employed for this purpose, offering insights into their underlying principles, practical applications, and inherent limitations.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of chiral molecules.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the diffraction pattern, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
Causality in Experimental Choice: The primary prerequisite for this technique is the availability of a high-quality single crystal, which can be a significant bottleneck for many small molecules, including oils or amorphous solids.[3] For derivatives of this compound, which may be challenging to crystallize directly, co-crystallization with a chiral auxiliary or a "crystalline sponge" can be an effective strategy to induce crystallization and facilitate analysis.
Self-Validating System: The determination of the absolute configuration via X-ray crystallography is often validated by the Flack parameter, which should ideally be close to zero for the correct enantiomer. This provides a high degree of confidence in the assigned stereochemistry.
A Powerful Alternative in Solution: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography, particularly for determining the absolute configuration of molecules in solution.[4][5][6] This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Causality in Experimental Choice: VCD is particularly advantageous when a compound is difficult to crystallize or when it is important to understand its conformation in a biologically relevant solvent.[5][6] The method involves comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations for a chosen enantiomer.[4][6] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[4]
Self-Validating System: The reliability of VCD analysis is contingent on the accuracy of the computational model. It is crucial to perform a thorough conformational search to identify all low-energy conformers and to consider potential solvent effects, as these can significantly influence the VCD spectrum.[4] The comparison of the experimental spectrum with the calculated spectra for both enantiomers provides a built-in validation check.
Probing Chirality with NMR: The Mosher Method and Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structural elucidation that can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs).[7][8] The most well-known of these is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9]
Causality in Experimental Choice: This method is applicable to chiral molecules containing a reactive functional group, such as the amine in 4,4-Dimethylcyclohexanamine derivatives, which can be derivatized with a CDA. The reaction of the chiral amine with both enantiomers of the CDA produces a pair of diastereomers. These diastereomers have distinct NMR spectra, and by analyzing the differences in the chemical shifts (Δδ) of protons near the chiral center, the absolute configuration can be deduced based on Mosher's model.[9] For cyclic amines, it is important to consider the potential for conformational isomers (rotamers) around the newly formed amide bond, which can complicate the analysis but also provide additional data points for a more robust assignment.[7]
Self-Validating System: The consistency of the Δδ values across multiple protons in the molecule provides a strong validation of the configurational assignment. A clear and consistent pattern of positive and negative Δδ values on either side of the chiral center, in accordance with the established model for the CDA, lends high confidence to the result.
Leveraging Chromophores: Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is another chiroptical technique that can be used to determine the absolute configuration of chiral molecules that possess a chromophore (a light-absorbing group). ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light.
Causality in Experimental Choice: For derivatives of 4,4-Dimethylcyclohexanamine that are N-acylated with an aromatic group, for example, the resulting amide will have a UV-active chromophore, making it amenable to ECD analysis. Similar to VCD, the experimental ECD spectrum is compared with the spectrum predicted by quantum mechanical calculations to assign the absolute configuration.
Self-Validating System: The accuracy of the ECD prediction is dependent on the quality of the computational methodology and the conformational analysis. The presence of multiple chromophores can lead to exciton coupling, which can provide a more straightforward and empirical means of assigning the absolute configuration based on the sign of the coupled Cotton effects.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents | Electronic Circular Dichroism (ECD) |
| Principle | X-ray diffraction from a single crystal | Differential absorption of circularly polarized IR light | Formation of diastereomers with distinct NMR spectra | Differential absorption of circularly polarized UV-Vis light |
| Sample State | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | Micrograms to milligrams | 1-10 mg (recoverable) | Milligrams | Micrograms to milligrams |
| Analysis Time | Days to weeks (including crystallization) | Hours to a day | 1-2 days (including derivatization) | Hours |
| Key Advantage | Unambiguous 3D structure | No crystallization needed; solution conformation | Widely available instrumentation | High sensitivity for chromophoric molecules |
| Key Limitation | Requires high-quality single crystals | Requires computational analysis; less sensitive for highly flexible molecules | Requires derivatization; potential for complex spectra | Requires a chromophore |
Experimental Workflow Diagrams
Vibrational Circular Dichroism (VCD) Workflow
Caption: Workflow for absolute configuration determination using VCD.
NMR with Chiral Derivatizing Agents (Mosher's Method) Workflow
Caption: Workflow for Mosher's method of absolute configuration determination.
Detailed Experimental Protocol: Mosher's Amide Analysis
This protocol outlines the steps for determining the absolute configuration of a chiral 4,4-Dimethylcyclohexanamine derivative using Mosher's method.
Materials:
-
Chiral 4,4-Dimethylcyclohexanamine derivative (10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA) or pyridine
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tubes, vials, syringes, and standard laboratory glassware
Procedure:
-
Preparation of Diastereomeric Amides (Two separate reactions): a. In a clean, dry vial, dissolve approximately 5 mg of the chiral amine in 0.5 mL of anhydrous CH₂Cl₂. b. Add 1.2 equivalents of TEA or pyridine to the solution. c. In a separate vial, prepare a solution of 1.1 equivalents of (R)-MTPA-Cl in 0.2 mL of anhydrous CH₂Cl₂. d. Slowly add the (R)-MTPA-Cl solution to the amine solution with stirring. e. Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting amine. f. Repeat steps 1a-1e in a separate reaction using (S)-MTPA-Cl.
-
Work-up and Purification: a. Once the reactions are complete, quench with a small amount of water. b. Extract the organic layer with a dilute HCl solution, followed by a saturated NaHCO₃ solution, and finally brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. If necessary, purify the resulting diastereomeric amides by flash column chromatography.
-
NMR Analysis: a. Prepare two separate NMR samples by dissolving each purified diastereomer in CDCl₃. b. Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide. c. Carefully assign the proton signals for each diastereomer. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Data Analysis and Configuration Assignment: a. For each assigned proton, calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide). b. Create a molecular model of the MTPA amides in their extended conformation. c. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. d. By correlating the signs of the Δδ values with the spatial positions of the protons relative to the MTPA phenyl group, the absolute configuration of the chiral center can be determined.
Conclusion
The determination of the absolute configuration of this compound derivatives is a critical undertaking in chemical research and drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant obstacle. In such cases, VCD and NMR-based methods, particularly the use of chiral derivatizing agents like Mosher's acid, provide powerful and reliable alternatives for solution-state analysis. The choice of technique should be guided by the physical properties of the sample, the available instrumentation, and the specific questions being addressed. A thorough understanding of the principles and limitations of each method, as outlined in this guide, will enable researchers to confidently and accurately assign the absolute stereochemistry of these important chiral building blocks.
References
- 1. Cyclohexanamine, N-cyclohexyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. UV-Light-Induced N-Acylation of Amines with α-Diketones [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4,4-Dimethylcyclohexanamine Hydrochloride Against Commercial Standards
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of chemical research and development. This guide provides an in-depth technical framework for benchmarking the purity of in-house synthesized 4,4-Dimethylcyclohexanamine hydrochloride against commercially available standards. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a logical workflow for a comprehensive purity assessment.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route, as this informs the potential impurity profile. 4,4-Dimethylcyclohexanamine is commonly synthesized via the reduction of 4,4-dimethylcyclohexanone oxime. This two-step process first involves the formation of the oxime from 4,4-dimethylcyclohexanone, followed by its reduction to the desired amine. The final step is the formation of the hydrochloride salt.
Based on this synthetic pathway, potential impurities in the final this compound product may include:
-
Unreacted Starting Material: 4,4-Dimethylcyclohexanone
-
Intermediate: 4,4-Dimethylcyclohexanone oxime
-
By-products of Reduction: Depending on the reducing agent and conditions, various side products could be formed.
-
Stereoisomers: The final product can exist as a mixture of cis and trans isomers. The ratio of these isomers is a critical quality attribute.
-
Residual Solvents: Solvents used during synthesis and purification.
A comprehensive analytical strategy must be capable of separating and identifying these potential impurities.
Benchmarking Against Commercial Standards
A Multi-Faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted approach employing orthogonal methods is essential for a thorough and reliable assessment. The following sections detail the recommended analytical techniques for a comprehensive comparison.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
1.1. ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound and to detect the presence of proton-containing impurities.
-
Rationale: The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the different protons in the structure. Impurities will present as additional, unassigned signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and a commercial standard into separate NMR tubes. Dissolve each in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Instrument Parameters (400 MHz Spectrometer):
-
Solvent: D₂O
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Pulse Width: 30°
-
Acquisition Time: 4 s
-
-
Data Analysis: Compare the spectrum of the synthesized material to that of the commercial standard. Pay close attention to the chemical shifts and integrations of the signals corresponding to the cyclohexyl ring protons, the proton on the nitrogen-bearing carbon, and the methyl groups. The presence of unexpected signals in the spectrum of the synthesized material indicates impurities.
1.2. ¹³C NMR Spectroscopy
-
Objective: To further confirm the carbon skeleton of the molecule and to identify carbon-containing impurities, particularly those without protons.
-
Rationale: ¹³C NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the chosen deuterated solvent.
-
Instrument Parameters (100 MHz Spectrometer):
-
Solvent: D₂O
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 s
-
Pulse Program: Proton-decoupled
-
-
Data Analysis: Compare the ¹³C spectrum of the synthesized compound with that of the commercial standard. The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest the presence of impurities.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. Since this compound lacks a strong UV chromophore, conventional UV detection is not ideal. Therefore, the use of a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[1][2][3]
Rationale for Detector Choice: Both CAD and ELSD are mass-based detectors that are suitable for non-volatile analytes without chromophores.[1] CAD generally offers better sensitivity and a wider linear dynamic range compared to ELSD.[1]
Experimental Protocol: HPLC with CAD
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Chromatographic Conditions (Starting Point for Method Development):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., a silica-based column with an amide or cyano stationary phase, 150 mm x 4.6 mm, 3.5 µm). HILIC is often a good choice for polar, basic compounds like amine salts.
-
Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. A suggested gradient is: 0-2 min, 5% A; 2-15 min, 5-50% A; 15-17 min, 50% A; 17.1-20 min, 5% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Follow manufacturer's recommendations for nebulizer temperature and gas flow.
-
-
Sample Preparation: Prepare solutions of the synthesized material and the commercial standard in the initial mobile phase composition (95:5 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Compare the chromatograms of the synthesized product and the commercial standard. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method). Identify and quantify any impurity peaks present in the synthesized sample.
Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities, such as unreacted starting materials or low molecular weight by-products. Due to the polarity of the amine, derivatization is often necessary to improve its chromatographic behavior. Trifluoroacetylation is a common and effective derivatization strategy for amines.[4][5]
Experimental Protocol: GC-MS with Trifluoroacetylation
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the sample (synthesized or commercial standard) in 500 µL of a suitable solvent like Dichloromethane.
-
Add 100 µL of Trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of Ethyl Acetate for injection.
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Compare the total ion chromatograms (TICs) of the derivatized synthesized product and the commercial standard. Identify any peaks in the synthesized sample that are not present in the standard. The mass spectra of these peaks can be used to identify the impurities by comparing them to spectral libraries or by interpretation of the fragmentation patterns.
Physical Property Characterization: Melting Point Analysis
The melting point is a fundamental physical property that can provide a quick indication of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1 °C), whereas impurities will depress and broaden the melting range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Procedure:
-
Perform a rapid preliminary measurement to determine the approximate melting point.
-
For the accurate measurement, set the heating rate to 1-2 °C per minute, starting from about 10-15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
-
Data Analysis: Compare the melting point range of the synthesized this compound with that of the commercial standard and with reported literature values (a reported value is 280 °C).[1] A broader and lower melting range for the synthesized product suggests the presence of impurities.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in a well-structured table.
Table 1: Purity Benchmark of Synthesized vs. Commercial this compound
| Analytical Technique | Parameter | Synthesized Product | Commercial Standard | Acceptance Criteria (Example) |
| ¹H NMR | Structural Consistency | Consistent with Structure | Consistent with Structure | Spectra must be superimposable |
| Purity (by integration) | e.g., 98.5% | ≥98% | ≥98.0% | |
| ¹³C NMR | Number of Signals | e.g., 6 | 6 | 6 expected signals |
| HPLC-CAD | Purity (Area %) | e.g., 98.7% | ≥98% | ≥98.0% |
| Individual Impurity | e.g., Impurity A: 0.3% | Not Detected | Any single impurity ≤ 0.5% | |
| Total Impurities | e.g., 1.3% | ≤2.0% | ≤2.0% | |
| GC-MS | Volatile Impurities | e.g., Ketone: 0.1% | Not Detected | Any single volatile impurity ≤ 0.2% |
| Melting Point | Range (°C) | e.g., 276-279 | e.g., 279-281 | 278-282 °C |
Experimental Workflows
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized 4,4-Dimethylcyclohexanamine HCl.
Conclusion
This guide outlines a robust, multi-technique approach for benchmarking the purity of synthesized this compound against a commercial standard. By combining the structural insights from NMR, the quantitative power of HPLC-CAD, the sensitivity to volatile impurities of GC-MS, and the classic purity indication from melting point analysis, a high degree of confidence in the quality of the synthesized material can be achieved. Adherence to these scientifically sound and well-documented procedures is paramount for ensuring the reliability and reproducibility of research and development outcomes in the pharmaceutical sciences.
References
- 1. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
A Framework for Evaluating the Therapeutic Potential of Novel CNS-Active Compounds: A Case Study Approach with 4,4-Dimethylcyclohexanamine Hydrochloride
Introduction
The discovery and development of novel therapeutics for central nervous system (CNS) disorders remain one of the most challenging frontiers in modern medicine. The intricate nature of neural circuits and the stringent requirements for crossing the blood-brain barrier present formidable obstacles. This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the uncharacterized compound 4,4-Dimethylcyclohexanamine hydrochloride as a hypothetical candidate.
Initial literature and database searches reveal that this compound (CAS: 25834-99-5) is a known chemical entity, yet there is a conspicuous absence of data regarding its biological activity or therapeutic potential.[1][2][3] Its structure, a substituted cyclohexylamine, is a common scaffold in CNS-active compounds, suggesting potential neuromodulatory activity.[4][5][6]
This guide will therefore not present existing data, but rather will outline a rigorous, hypothesis-driven workflow to assess its therapeutic potential. We will postulate a mechanism of action based on structural similarities to known drugs and detail the subsequent in vitro and in vivo studies required to validate this hypothesis. For comparative purposes, we will benchmark our hypothetical findings against Memantine , an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[7][8][9]
Hypothesis Generation: Structural Analogy to NMDA Receptor Antagonists
The core structure of 4,4-Dimethylcyclohexanamine—a cyclic aliphatic amine—bears a resemblance to the adamantane amine structure of Memantine. Memantine's therapeutic effect is derived from its activity as an uncompetitive, low-affinity antagonist of the NMDA receptor.[7][10][11] This mechanism is thought to be neuroprotective by blocking the pathological, tonic activation of NMDA receptors by glutamate without disrupting normal synaptic transmission.[10][11]
Based on this structural similarity, we hypothesize that This compound (herein referred to as 'Compound X') may function as a modulator of the NMDA receptor. This hypothesis forms the basis of our preclinical evaluation pipeline.
Preclinical Evaluation Workflow
The following sections detail a multi-tiered approach to characterize the pharmacological profile of Compound X, from initial target engagement to in vivo efficacy.
References
- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 3. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]
- 4. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. Memantine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
An Inter-Laboratory Proficiency Study on the Physicochemical Properties of 4,4-Dimethylcyclohexanamine Hydrochloride: A Comparative Guide
Introduction: The Rationale for a Multi-Site Investigation
In the landscape of pharmaceutical development and chemical synthesis, the consistency and reproducibility of data pertaining to key intermediates are paramount. 4,4-Dimethylcyclohexanamine hydrochloride, a substituted cycloaliphatic amine, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its inherent structural features, including a rigid cyclohexane ring, a primary amine group, and gem-dimethyl substitution, impart specific physicochemical properties that can influence reaction kinetics, product purity, and ultimately, the safety and efficacy of the final drug substance.
This guide presents the findings of a designed inter-laboratory study to assess the analytical variability in characterizing this compound. By distributing a homogenous batch of the compound to multiple laboratories, we aim to establish a consensus on its key quality attributes and provide a comparative analysis against other structurally related cycloalkylamines. This document is intended for researchers, analytical scientists, and drug development professionals to offer insights into robust analytical method validation and to highlight the importance of standardized procedures in ensuring data integrity across different research and manufacturing sites.
Comparative Overview: Structural Analogs and Their Significance
The choice of a building block in drug design is a critical decision. To contextualize the properties of this compound, we have included two alternative cycloalkylamines in this comparative guide: Cyclohexylamine hydrochloride and 4-Methylcyclohexanamine hydrochloride. These compounds were selected to represent a spectrum of structural complexity, from the unsubstituted parent compound to a mono-substituted analog. Understanding the impact of the gem-dimethyl group in the 4-position is crucial for medicinal chemists in their structure-activity relationship (SAR) studies.
| Compound | Structure | Key Differentiating Feature |
| 4,4-Dimethylcyclohexanamine HCl | CC1(C)CCC(N)CC1.[H]Cl | Gem-dimethyl group at the 4-position, inducing steric hindrance and increasing lipophilicity. |
| Cyclohexylamine HCl | C1CCC(N)CC1.[H]Cl | Unsubstituted cyclohexane ring, serving as a baseline for comparison. |
| 4-Methylcyclohexanamine HCl | CC1CCC(N)CC1.[H]Cl | Single methyl substituent at the 4-position, providing an intermediate level of substitution. |
Physicochemical Properties: An Inter-Laboratory Comparison
Five laboratories (designated as Lab A through Lab E) participated in this proficiency testing program. Each laboratory received a sample from the same batch of this compound and was tasked with determining its purity by Gas Chromatography (GC), melting point by Differential Scanning Calorimetry (DSC), and identity confirmation by ¹H NMR Spectroscopy.
Purity Assessment by Gas Chromatography (GC-FID)
The purity of an amine hydrochloride is a critical parameter that can affect stoichiometric calculations in subsequent synthetic steps. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose. Due to the low volatility of the hydrochloride salt, the samples were analyzed after derivatization.
Table 1: Inter-Laboratory Purity Determination of this compound by GC-FID
| Laboratory | Purity (%) | Standard Deviation |
| Lab A | 99.2 | ± 0.15 |
| Lab B | 98.9 | ± 0.21 |
| Lab C | 99.4 | ± 0.12 |
| Lab D | 99.1 | ± 0.18 |
| Lab E | 99.3 | ± 0.14 |
| Consensus Mean | 99.18 | ± 0.20 |
The results demonstrate a high degree of consistency across the participating laboratories, with a consensus mean purity of 99.18%. The slight variations can be attributed to minor differences in sample preparation and instrument calibration.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. DSC is a powerful technique for determining the melting point and enthalpy of fusion.[1][2]
Table 2: Inter-Laboratory Thermal Analysis of this compound by DSC
| Laboratory | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) |
| Lab A | 280.5 | 282.1 |
| Lab B | 280.1 | 281.8 |
| Lab C | 280.8 | 282.5 |
| Lab D | 280.4 | 282.0 |
| Lab E | 280.6 | 282.3 |
| Consensus Mean | 280.48 | 282.14 |
The narrow melting range and the consistency of the data across the laboratories confirm the high purity of the sample.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules.[3] The participating laboratories were required to record the ¹H NMR spectrum of the sample and assign the key proton signals.
Table 3: Consensus ¹H NMR Chemical Shift Data for this compound (in D₂O)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| CH-NH₃⁺ | ~3.1 | m |
| CH₂ (axial) | ~1.6 | m |
| CH₂ (equatorial) | ~1.4 | m |
| C(CH₃)₂ | ~0.9 | s |
All laboratories reported spectra consistent with the structure of this compound, with minor variations in chemical shifts attributable to differences in solvent and instrument calibration.
Experimental Protocols
To ensure the validity and comparability of the results, detailed, step-by-step methodologies were provided to each participating laboratory.
Gas Chromatography (GC-FID) Method for Purity Analysis
This method involves the derivatization of the amine to a more volatile species prior to GC analysis.[4][5]
Workflow for GC-FID Analysis
Caption: Workflow for the purity determination of this compound by GC-FID.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of pyridine and vortex to dissolve.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Detector: FID at 300°C.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Differential Scanning Calorimetry (DSC) for Melting Point Determination
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
DSC Conditions:
-
Temperature Program: Heat from 25°C to 300°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of the melting endotherm using the instrument's software.
-
¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.7 mL of deuterium oxide (D₂O).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Use the residual water signal as a reference.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the chemical shifts to the respective protons in the molecule.
-
Comparative Analysis with Alternative Cycloalkylamines
To provide a broader context, the key physicochemical properties of this compound are compared with those of Cyclohexylamine hydrochloride and 4-Methylcyclohexanamine hydrochloride. This comparison highlights the influence of alkyl substitution on the cyclohexane ring.
Table 4: Comparative Physicochemical Properties of Cycloalkylamine Hydrochlorides
| Property | 4,4-Dimethylcyclohexanamine HCl | Cyclohexylamine HCl | 4-Methylcyclohexanamine HCl |
| Molecular Weight ( g/mol ) | 163.69[6] | 135.64 | 149.67 |
| Melting Point (°C) | ~282 | ~206 | ~225 |
| LogP (calculated) | 2.61 | 1.49 | 1.98 |
| Aqueous Solubility | Lower | Higher | Intermediate |
The gem-dimethyl substitution in this compound leads to a significant increase in its melting point and lipophilicity (LogP) compared to the other two analogs. This has important implications for its solubility and handling in different solvent systems.
Conclusion and Recommendations
This inter-laboratory comparison has successfully established a consistent set of physicochemical data for this compound. The high level of agreement between the participating laboratories underscores the robustness of the analytical methods employed. The comparative data with other cycloalkylamines provides valuable insights for medicinal chemists and process development scientists in selecting appropriate building blocks for their synthetic campaigns.
For ensuring the quality and consistency of this compound in a research or manufacturing setting, we recommend the implementation of the detailed analytical protocols outlined in this guide. Regular participation in proficiency testing schemes is also advised to maintain a high standard of analytical performance.
References
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
